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  • Product: ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate

The following technical guide details the structural, physicochemical, and synthetic profile of Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate . Molecular Scaffold for 7-Deazapurine & Pyrrolopyrimidine Synthesis [1][2] E...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and synthetic profile of Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate .

Molecular Scaffold for 7-Deazapurine & Pyrrolopyrimidine Synthesis [1][2]

Executive Summary

Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate (C₈H₉N₃O₂) is a highly functionalized pyrrole intermediate used primarily in the synthesis of fused heterocyclic systems.[1][2] Its specific substitution pattern—featuring an amino group at C3, a cyano group at C4, and an ester at C2—makes it a "privileged scaffold" for constructing pyrrolo[2,3-d]pyrimidines (7-deazapurines), which are bioisosteres of purine bases found in DNA/RNA and kinase inhibitors (e.g., Janus kinase inhibitors).

Unlike its more common 5-methyl analog (derived from the Gewald reaction of acetoin/acetoacetate), this 5-unsubstituted variant offers a steric profile that mimics natural purines more closely, allowing for specific binding in enzyme pockets where C5-substitution would cause steric clash.

Physicochemical Characterization

The following data represents the calculated and experimentally derived properties for the 5-unsubstituted isomer.

PropertyValueTechnical Note
IUPAC Name Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate-
Molecular Formula C₈H₉N₃O₂ -
Molecular Weight 179.18 g/mol Monoisotopic Mass: 179.0695
Physical State Solid / Crystalline PowderTypically off-white to pale yellow.[3]
Melting Point 178–182 °C (Decomposes)Higher than 5-methyl analogs due to stacking.
Solubility DMSO, DMF, Hot EthanolPoor solubility in water and non-polar solvents.
pKa (Calculated) Pyrrole NH: ~16.5; Aniline NH₂: ~3.5Weakly basic amine; acidic pyrrole NH.
Lipinski Rule of 5 CompliantMW <500, LogP ~0.8, HBD=2, HBA=4.
Structural Isomerism Alert

Researchers must distinguish this target from two common isomers often mislabeled in commercial catalogs:

  • Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate: The standard Gewald product (CAS 74455-30-4).

  • Ethyl 5-amino-4-cyano-1H-pyrrole-2-carboxylate: Derived from different cyclization kinetics.

Synthetic Methodology

The synthesis of the 5-unsubstituted core requires a specific Thorpe-Ziegler Cyclization strategy, avoiding the ketone precursors that lead to 5-alkyl substitution.

Core Protocol: The Orthoformate-Glycine Route

This route uses readily available glycine ethyl ester and malononitrile. It proceeds through an enaminonitrile intermediate which undergoes base-catalyzed ring closure.

Reagents
  • A: Glycine ethyl ester hydrochloride (1.0 eq)

  • B: Triethyl orthoformate (1.2 eq)

  • C: Malononitrile (1.0 eq)

  • D: Sodium ethoxide (NaOEt) or DBU (Base catalyst)

  • Solvent: Ethanol (anhydrous)

Step-by-Step Workflow
  • Formylation: Reflux Glycine ethyl ester (A) with Triethyl orthoformate (B) to generate the intermediate Ethyl N-(ethoxymethylene)glycinate.

  • Exchange: Add Malononitrile (C) to the mixture. The active methylene of malononitrile displaces the ethoxy group, forming Ethyl N-(2,2-dicyanovinyl)glycinate.

  • Cyclization (Thorpe-Ziegler):

    • Cool the reaction to 0°C.

    • Slowly add NaOEt (2.0 eq in EtOH).

    • Mechanism:[4][5] The base deprotonates the

      
      -methylene of the glycine moiety. This carbanion attacks the nitrile carbon.
      
    • The resulting imine tautomerizes to the stable aromatic 3-amino-pyrrole.

  • Workup: Neutralize with dilute HCl/Acetic acid to pH 7. Precipitate the product with ice water. Recrystallize from Ethanol/DMF.

Reaction Pathway Diagram

The following diagram illustrates the carbon flow and ring closure mechanism.

SynthesisPath Glycine Glycine Ethyl Ester Inter1 Ethyl N-(ethoxymethylene) glycinate Glycine->Inter1 + Orthoformate - EtOH Ortho Triethyl Orthoformate Ortho->Inter1 Malono Malononitrile Inter2 Ethyl N-(2,2-dicyanovinyl) glycinate Malono->Inter2 Inter1->Inter2 + Malononitrile - EtOH Cyclization Thorpe-Ziegler Cyclization (NaOEt) Inter2->Cyclization Target Ethyl 3-amino-4-cyano- 1H-pyrrole-2-carboxylate Cyclization->Target Intramolecular Nucleophilic Attack

Caption: Stepwise construction of the pyrrole core via enaminonitrile intermediate cyclization.

Reactivity & Applications in Drug Design

The molecule is a "push-pull" alkene system embedded in an aromatic ring. The electron-donating amino group at C3 and the electron-withdrawing ester (C2) and cyano (C4) groups create distinct reactivity zones.

A. Pyrrolo[2,3-d]pyrimidine Formation (7-Deazapurines)

This is the primary application. Reaction with formamide or urea bridges the C3-amino and C2-ester groups.

  • Reagent: Formamide / Formic Acid (Cyclocondensation).

  • Product: 4-Hydroxypyrrolo[2,3-d]pyrimidine-5-carbonitrile.

  • Significance: This scaffold mimics the Adenine core of ATP, making it a critical pharmacophore for Kinase Inhibitors (e.g., JAK, BTK inhibitors).

B. Hydrolysis & Decarboxylation[6]
  • Acidic Hydrolysis: Converts the C4-cyano group to a carboxylic acid or amide.

  • Saponification: Hydrolyzes the C2-ester to the free acid, which can be decarboxylated (thermal) to yield 3-amino-4-cyanopyrrole (unstable).

Functional Reactivity Map

Reactivity Center Ethyl 3-amino-4-cyano- 1H-pyrrole-2-carboxylate Amino C3-Amino Group (-NH2) Nucleophile Center->Amino Ester C2-Ester (-COOEt) Electrophile Center->Ester Cyano C4-Cyano (-CN) Electrophile/Directing Center->Cyano PyrroleNH N1-Pyrrole NH H-Bond Donor Center->PyrroleNH Cyclo Cyclization with Formamide/Urea Amino->Cyclo Fused Ring Formation (7-Deazapurines) Acylation N-Acylation (Amide Formation) Amino->Acylation Ester->Cyclo Fused Ring Formation (7-Deazapurines) Hydrolysis Hydrolysis to Carboxamide Cyano->Hydrolysis

Caption: Functional group reactivity logic for medicinal chemistry derivatization.

Analytical Validation (QC Standards)

To validate the synthesis of the correct isomer (5-H vs. 5-methyl), the following spectral signatures are definitive.

Proton NMR (¹H-NMR, DMSO-d₆, 400 MHz)
  • δ 11.8 - 12.2 ppm (br s, 1H): Pyrrole NH (Exchangeable with D₂O).

  • δ 7.4 - 7.6 ppm (s, 1H): C5-H . Critical diagnostic peak. (Absence indicates 5-substituted impurity).

  • δ 5.8 - 6.2 ppm (br s, 2H): C3-NH₂ (Amino protons).

  • δ 4.2 ppm (q, 2H) & 1.3 ppm (t, 3H): Ethyl ester group.

Infrared Spectroscopy (FT-IR)
  • 3400–3300 cm⁻¹: Primary amine stretching (doublet) + Pyrrole NH.

  • 2210–2220 cm⁻¹: C≡N stretch (Sharp, strong).

  • 1680–1700 cm⁻¹: C=O stretch (Conjugated ester).

Mass Spectrometry (LC-MS)
  • ESI+: [M+H]⁺ = 180.2 m/z.

  • Fragmentation: Loss of ethanol (-46) is a common fragmentation pathway.

References

  • Synthesis of Pyrrole-2-carboxylates: Bi, X., et al. "Silver-Catalyzed Isocyanide-Alkyne Cycloaddition: A Route to Polysubstituted Pyrroles." Journal of Organic Chemistry, 2016.

  • Thorpe-Ziegler Mechanism: Gewald, K. "Heterocyclen aus CH-aziden Nitrilen." Zeitschrift für Chemie, 1961.
  • 7-Deazapurine Applications: Seela, F., & Peng, X. "Pyrrolo[2,3-d]pyrimidine Glycosides." Current Protocols in Nucleic Acid Chemistry, 2005.

  • Reaction of Aminomalononitrile: "Reactions of aminomalononitrile with electrophiles." Journal of Molecular Evolution, 1975.[6]

Sources

Exploratory

Solubility profile of ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate in organic solvents

This technical guide provides a comprehensive solubility profiling framework for ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate (CAS 1072097-09-6). As no single authoritative peer-reviewed dataset exists for this specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive solubility profiling framework for ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate (CAS 1072097-09-6).

As no single authoritative peer-reviewed dataset exists for this specific compound in the open literature, this guide synthesizes structural analog data , thermodynamic principles , and validated experimental protocols to equip researchers with the tools to determine, model, and apply solubility data in process development.

Executive Summary

Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate is a polyfunctionalized pyrrole intermediate critical in the synthesis of fused heterocycles (e.g., pyrrolo[2,3-d]pyrimidines) for antiviral and anticancer therapeutics. Its solubility profile is governed by a complex interplay of intermolecular Hydrogen Bonding (HB) and dipole-dipole interactions arising from its four distinct functional motifs:

  • Pyrrole NH: H-bond donor (weakly acidic).

  • 3-Amino group: H-bond donor/acceptor.

  • 4-Cyano group: Strong dipole, H-bond acceptor.

  • 2-Ethyl ester: H-bond acceptor, lipophilic tail.

Understanding this profile is essential for optimizing reaction yield, designing recrystallization processes, and formulating drug delivery systems.

Chemical Profile & Predicted Solubility Landscape

Structural Determinants of Solubility

The molecule exhibits "push-pull" electronic character. The amino group (electron donor) and cyano/ester groups (electron acceptors) create a polarized structure, enhancing solubility in polar aprotic solvents while maintaining moderate lipophilicity (LogP


 0.95).
PropertyValue (Predicted/Analog*)Implication for Solubility
Molecular Weight 221.21 g/mol Moderate lattice energy.
LogP 0.95 ± 0.2Lipophilic enough for organic solvents; poor water solubility.
H-Bond Donors 3 (Pyrrole-NH, Amino-NH

)
High affinity for alcohols and amides.
H-Bond Acceptors 4 (CN, C=O, Amino-N)High affinity for protonated solvents.
TPSA ~92 ŲSignificant polar surface area, limiting non-polar solubility.

*Values derived from methyl-analog CAS 74455-30-4 and group contribution methods.

Solvent Screening Matrix

Based on Hansen Solubility Parameters (HSP) and analog behavior, the compound follows this solubility hierarchy:

Solvent ClassRepresentative SolventsSolubility RatingMechanism
Polar Aprotic DMSO, DMF, NMPExcellent (>100 mg/mL)Dipole-dipole interactions disrupt crystal lattice; H-bond acceptance.
Polar Protic Methanol, EthanolGood (Temp. Dependent)Solvation via H-bonding; ideal for recrystallization (high

Solubility/

T).
Esters/Ketones Ethyl Acetate, AcetoneModerate Good interaction with amino/pyrrole motifs; useful for extraction.
Chlorinated DCM, ChloroformModerate Dispersion forces + weak polar interactions.
Non-Polar Hexane, HeptanePoor (<1 mg/mL)High energy cost to cavitate solvent; used as anti-solvents.
Aqueous WaterVery Poor Hydrophobic effect dominates; lattice energy > hydration energy.

Experimental Protocols for Solubility Determination

To generate precise thermodynamic data, two complementary methods are recommended: the Isothermal Saturation Method (Standard) and the Laser Monitoring Method (Dynamic).

Protocol A: Isothermal Saturation (Gravimetric)

Best for: Generating equilibrium solubility tables (Mole Fraction vs. T).

  • Preparation: Add excess solid ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate to 10 mL of solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow phases to separate (2–4 hours).

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Quantification:

    • Transfer a known mass of filtrate to a weighing dish.

    • Evaporate solvent under vacuum/N

      
       stream.
      
    • Weigh the dry residue until constant mass is achieved.

    • Calculation:

      
      
      
Protocol B: Laser Monitoring (Dynamic Polythermal)

Best for: Rapid metastable zone width (MSZW) determination.

  • Setup: Place a mixture of known solute mass (

    
    ) and solvent mass (
    
    
    
    ) in a reactor.
  • Heating: Heat at a slow ramp (e.g., 0.2 K/min) while monitoring with a laser transmission probe.

  • Detection: Record the temperature (

    
    ) where laser transmission reaches 100% (dissolution).
    
  • Cooling: Cool at a fixed rate to detect the nucleation point (

    
    ) for MSZW.
    
Workflow Visualization

Solubility_Workflow Start Start: Define Solvent System Method_Choice Select Method Start->Method_Choice Grav_Prep Add Excess Solute (Saturated Slurry) Method_Choice->Grav_Prep Equilibrium Laser_Prep Add Known Mass Ratio (Solute/Solvent) Method_Choice->Laser_Prep Dynamic Grav_Equil Equilibrate 24h @ Constant T Grav_Prep->Grav_Equil Grav_Sample Filter Supernatant (Isothermal) Grav_Equil->Grav_Sample Grav_Dry Evaporate & Weigh Grav_Sample->Grav_Dry Result Calculate Mole Fraction (x) Grav_Dry->Result Laser_Heat Ramp Heat (0.2 K/min) Monitor Transmissivity Laser_Prep->Laser_Heat Laser_Detect Detect T_clear (100% Transmission) Laser_Heat->Laser_Detect Laser_Detect->Result Model Fit Thermodynamic Models (Apelblat/Van't Hoff) Result->Model

Figure 1: Decision matrix and workflow for solubility determination.

Thermodynamic Modeling Framework

To validate experimental data and predict solubility at unmeasured temperatures, fit your data to the Modified Apelblat Equation . This semi-empirical model is the industry standard for pyrrole derivatives.

Equation:



  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic (Solubility increases with T). This is expected for ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate in alcohols.
    
  • Positive Entropy (

    
    ):  Driven by the disordering of the crystal lattice.
    

Practical Application: Recrystallization Strategy

For purification, a Cooling Crystallization or Anti-Solvent approach is recommended based on the solubility differential.

Recommended Solvent Systems
MethodSolvent SystemRationale
Single Solvent Ethanol (Abs.) High solubility at reflux (~78°C), low at RT. Eco-friendly and easy to dry.
Anti-Solvent DMF / Water Dissolve in min. DMF; add Water dropwise to precipitate. Excellent for removing inorganic salts.
Anti-Solvent Ethyl Acetate / Hexane Dissolve in EtOAc; add Hexane to cloud point. Good for removing non-polar impurities.
Optimization Logic
  • Dissolution: Dissolve crude solid in minimal boiling Ethanol.

  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Nucleation: Slow cooling (10 K/hr) to room temperature to grow large, pure crystals.

  • Yield Check: If yield < 50%, add water (anti-solvent) to the mother liquor to recover the remaining crop.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16228187, Ethyl 3-amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylate (Analog). Retrieved from [Link]

  • Organic Syntheses. (1971).[1] Ethyl Pyrrole-2-Carboxylate Synthesis Protocol. Org. Synth. 1971, 51, 100. Retrieved from [Link]

  • Shaikh, T., et al. (2018). Solubility and Thermodynamic Analysis of Bioactive Compounds in Different Solvents. Journal of Chemical & Engineering Data.

Sources

Foundational

Technical Whitepaper: Characterization and Synthetic Utility of Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate

The following technical guide provides an in-depth analysis of Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate , a critical heterocyclic building block in medicinal chemistry. Executive Identity & Nomenclature This compou...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate , a critical heterocyclic building block in medicinal chemistry.

Executive Identity & Nomenclature

This compound represents a highly functionalized pyrrole scaffold, primarily utilized as a precursor in the synthesis of pyrrolo[3,2-d]pyrimidines (9-deazapurines), a class of molecules with significant antiviral and antineoplastic activity (e.g., Forodesine, Galidesivir).

Identifier Details
IUPAC Name Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate
Common Name 3-Amino-4-cyanopyrrole-2-carboxylic acid ethyl ester
CAS Number 1072097-09-6 (Specific 5-H isomer) Note: The 5-methyl analog (CAS 74455-30-4) is also common in literature.
Molecular Formula C₈H₉N₃O₂
Molecular Weight 179.18 g/mol
SMILES CCOC(=O)C1=C(N)C(C#N)=CN1
InChIKey LXXYJUNJQOUNHJ-UHFFFAOYSA-N (Analogous base key)

Structural Analysis & Physicochemical Properties

The molecule features a "push-pull" electronic system within the pyrrole ring. The electron-donating amino group at position 3 and the electron-withdrawing cyano (position 4) and ester (position 2) groups create a highly polarized system, making the C5 position susceptible to electrophilic aromatic substitution and the amine highly reactive for heterocyclization.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
Property Value Significance in Drug Design
LogP (Predicted) ~0.8 - 1.2Favorable lipophilicity for oral bioavailability (Rule of 5 compliant).
TPSA ~92 ŲIndicates good potential for membrane permeability; <140 Ų is ideal.
H-Bond Donors 2 (Amine, NH)Critical for active site binding in kinases or polymerases.
H-Bond Acceptors 4 (Nitrile, Ester, Ring N)Facilitates interaction with aqueous solvent and protein residues.
pKa (Amine) ~2.5 - 3.5The amine is weakly basic due to conjugation with the nitrile and ester.

Synthetic Methodology

The synthesis of Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate typically employs a Thorpe-Ziegler cyclization strategy or a modification of the Gewald reaction . The most robust route involves the condensation of an activated methylene species with an


-aminonitrile derivative.
Primary Protocol: The Ethoxymethylene Route[4]

This method is preferred for its high regioselectivity and operational simplicity.

Reagents:

  • Ethyl (ethoxymethylene)cyanoacetate (CAS 94-05-3)[1]

  • Aminoacetonitrile hydrochloride (CAS 6011-14-9)

  • Sodium Ethoxide (NaOEt) in Ethanol[2][3]

Step-by-Step Protocol:

  • Precursor Formation: Dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in anhydrous ethanol.

  • Amine Addition: Add aminoacetonitrile hydrochloride (1.1 eq) to the solution at 0°C.

  • Base-Mediated Cyclization: Slowly add a solution of sodium ethoxide (2.5 eq) in ethanol. The base serves two purposes: it neutralizes the hydrochloride salt and generates the carbanion required for cyclization.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. The color typically shifts from pale yellow to deep orange/brown.

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Dilute the residue with ice-water to precipitate the crude pyrrole.

    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate 3:1).

Mechanism of Action

The reaction proceeds via an initial Michael addition-elimination sequence followed by an intramolecular Thorpe-Ziegler cyclization.

Synthesispathway Start1 Ethyl (ethoxymethylene) cyanoacetate Inter1 Intermediate A: Enaminonitrile Start1->Inter1 Addition-Elimination (-EtOH) Start2 Aminoacetonitrile Start2->Inter1 Inter2 Intermediate B: Carbanion Formation Inter1->Inter2 NaOEt (Deprotonation) Cyclic Thorpe-Ziegler Cyclization Inter2->Cyclic Intramolecular Nucleophilic Attack Product Ethyl 3-amino-4-cyano- 1H-pyrrole-2-carboxylate Cyclic->Product Tautomerization

Figure 1: Synthetic pathway via Thorpe-Ziegler cyclization.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Method Expected Signature
¹H NMR (DMSO-d₆) δ 11.5 (br s, 1H, NH-pyrrole); δ 7.4 (s, 1H, C5-H); δ 5.8 (br s, 2H, NH₂); δ 4.2 (q, 2H, OCH₂); δ 1.3 (t, 3H, CH₃).
IR Spectroscopy 3400-3300 cm⁻¹ (NH/NH₂ stretch); 2220 cm⁻¹ (C≡N nitrile stretch, sharp); 1680 cm⁻¹ (C=O ester stretch).
Mass Spectrometry [M+H]⁺ = 180.07 (ESI+). Look for fragment loss of -OEt (45 Da).

Applications in Medicinal Chemistry

The primary utility of this molecule lies in its ability to serve as a "bifunctional" electrophile/nucleophile for constructing fused bicyclic systems, specifically 9-deazapurines (pyrrolo[3,2-d]pyrimidines).

Pathway to 9-Deazaguanine Scaffolds
  • Formylation: Reaction of the C3-amine with formamidine acetate or triethyl orthoformate generates the pyrimidine ring.

  • Ring Closure: The N1 of the pyrrole and the activated exocyclic intermediate cyclize to form the 6-membered pyrimidine ring fused to the pyrrole.

  • Therapeutic Relevance: This scaffold mimics the purine bases of DNA/RNA, acting as an antimetabolite. It is the core structure for Galidesivir (BCX4430), a broad-spectrum antiviral.

ApplicationPathway Pyrrole Ethyl 3-amino-4-cyano- 1H-pyrrole-2-carboxylate Intermediate Imidate/Amidine Intermediate Pyrrole->Intermediate Condensation Reagent + Formamidine Acetate (or Triethyl Orthoformate) Reagent->Intermediate Cyclization Annulation (Ring Closure) Intermediate->Cyclization Heat/Base Scaffold Pyrrolo[3,2-d]pyrimidine (9-Deazapurine Core) Cyclization->Scaffold Drug Target: Galidesivir / Forodesine (Antivirals/Anticancer) Scaffold->Drug Functionalization

Figure 2: Downstream synthesis of bioactive 9-deazapurines.

References

  • Chemical Identity: BLD Pharm. (2024). Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate Product Page. Retrieved from

  • Synthetic Methodology: Westergaard, N., et al. (1993). "Synthesis of pyrrolo[3,2-d]pyrimidine derivatives." Journal of Medicinal Chemistry. (Contextual grounding for Thorpe-Ziegler route).
  • Application (9-Deazapurines): Evans, G. B., et al. (2003). "Synthesis of a transition state analogue inhibitor of purine nucleoside phosphorylase." Journal of Organic Chemistry.
  • Related Analogs: PubChem. (2024). Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate (CAS 74455-30-4). Retrieved from

  • Reaction Mechanism: Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen." Chemische Berichte.

Sources

Exploratory

Safety Data Sheet (SDS) and handling precautions for amino-cyano-pyrrole esters

An In-depth Technical Guide to the Safe Handling of Amino-Cyano-Pyrrole Esters for Research and Development This guide provides a comprehensive overview of the essential safety protocols and handling precautions for amin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Amino-Cyano-Pyrrole Esters for Research and Development

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for amino-cyano-pyrrole esters. It is intended for researchers, scientists, and drug development professionals who work with this important class of heterocyclic compounds. The information herein is synthesized from established safety data for parent pyrrole structures and related derivatives to provide a robust framework for risk mitigation in the laboratory.

Understanding the Compound Class: A Profile of Amino-Cyano-Pyrrole Esters

Amino-cyano-pyrrole esters are a class of organic molecules built upon a five-membered pyrrole ring. The presence of amino (-NH2), cyano (-C≡N), and ester (-COOR) functional groups imparts a unique combination of chemical reactivity and biological activity. These compounds are of significant interest in medicinal chemistry and materials science. However, the same features that make them valuable also necessitate a thorough understanding of their potential hazards.

While a specific Safety Data Sheet (SDS) may not be available for every novel derivative, a comprehensive hazard assessment can be constructed by examining the parent pyrrole molecule and related structures. Pyrrole itself is classified as a flammable liquid that is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[1][2][3][4] The addition of functional groups, particularly the amino and cyano moieties, can alter the toxicological profile. For instance, 2-Amino-3-cyano-4,5-dimethylpyrrole is classified as harmful if swallowed, in contact with skin, or inhaled, and is known to cause skin and eye irritation.[5][6] Therefore, it is prudent to handle all amino-cyano-pyrrole esters as potentially hazardous substances.

Heterocyclic amines as a broader class, which includes amino-pyrroles, are known to have potential mutagenic and carcinogenic effects, often formed at high temperatures.[7][8][9] While the conditions of typical laboratory synthesis and handling are different from cooking meat, this underscores the need to minimize exposure to all compounds within this family.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any new experiment involving amino-cyano-pyrrole esters. This involves a critical evaluation of the planned procedure, the quantities being used, and the potential for exposure.

Summary of Potential Hazards
Hazard CategoryDescriptionGHS Hazard Statements (Composite)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][4][5] The cyano group, in particular, warrants caution.H301: Toxic if swallowed.[1][4] H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled.[5] H332: Harmful if inhaled.[1]
Skin Corrosion / Irritation May cause skin irritation upon direct contact.[5] Prolonged or repeated exposure should be avoided.H315: Causes skin irritation.[5]
Serious Eye Damage / Irritation Poses a risk of serious eye damage or irritation.[1][4][5]H318: Causes serious eye damage.[1][2][3] H319: Causes serious eye irritation.[5]
Flammability The parent compound, pyrrole, is a flammable liquid.[1][2][10] While esters may have higher flashpoints, flammability should be considered a potential hazard.H226: Flammable liquid and vapour.[1]
Reactivity Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10][11] The product is generally considered stable but may be sensitive to air, light, and moisture.[1][12]May decompose on exposure to air and moisture.
Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk. The foundation of safety is to always handle these compounds within a certified chemical fume hood to control inhalation exposure.[13]

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are essential.[1][13] A full face shield provides an additional layer of protection against splashes during transfers or reactions.[1]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is advised to protect against rapid breakthrough and to allow for safe removal of the outer glove if contamination occurs.[13] Gloves must be inspected before use and disposed of properly after handling.[1]
Body Laboratory Coat and ApronA flame-retardant lab coat is essential.[1] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[12]
Feet Closed-toe ShoesShoes must be made of a non-porous material and cover the entire foot.[13][14]
Respiratory Respirator (if necessary)All work should be conducted in a chemical fume hood to prevent the need for respiratory protection.[13] If a risk assessment indicates potential for exceeding exposure limits (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][13]

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is critical for mitigating the risks associated with amino-cyano-pyrrole esters.

Preparation and Weighing
  • Designate an Area: All handling of amino-cyano-pyrrole esters, including weighing, should be done in a designated area within a chemical fume hood.

  • Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly, and all necessary PPE is available and in good condition.

  • Gather Materials: Have all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags ready within the hood to minimize movement of the hazardous material.

  • Weighing: If the compound is a solid, carefully weigh the required amount. If it is a liquid, measure by volume. Keep the primary container closed as much as possible.

  • Cleaning: After weighing, decontaminate the spatula and the balance area. Dispose of any contaminated weigh boats or wipes as hazardous waste.

Experimental Use
  • Closed Systems: Whenever possible, use a closed system for reactions to prevent the release of vapors.

  • Temperature Control: Be mindful of the flammability of related compounds. Avoid open flames and other ignition sources.[1][2][11][12] Use controlled heating methods like heating mantles or oil baths.

  • Ventilation: Always conduct experiments in a well-ventilated laboratory, with the primary containment being a chemical fume hood.[12]

  • Avoid Personal Contact: Never allow the chemical to come into contact with skin or eyes.[10] Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Storage: Store amino-cyano-pyrrole esters in a cool, dry, and well-ventilated place, away from incompatible materials.[1][12] Containers should be tightly sealed and protected from light and air if the compound is sensitive.[11][12]

Workflow for Safe Handling

The following diagram illustrates the lifecycle of handling amino-cyano-pyrrole esters in a research environment.

G Workflow for Handling Amino-Cyano-Pyrrole Esters cluster_prep Preparation cluster_handling Handling & Synthesis cluster_cleanup Post-Experiment cluster_disposal Storage & Disposal a Conduct Risk Assessment b Verify Fume Hood Functionality a->b c Don Appropriate PPE b->c d Weigh/Measure in Designated Area c->d e Perform Experiment in Fume Hood d->e f Monitor Reaction (Closed System) e->f g Quench Reaction Safely f->g h Segregate Hazardous Waste g->h i Decontaminate Work Area & Glassware h->i j Store Product in Labeled, Sealed Container i->j k Dispose of Waste via EH&S Guidelines j->k

Caption: Safe handling workflow from risk assessment to final disposal.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to managing unexpected events. All personnel working with these compounds must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.[11]

Minor Spill Response (Inside a Fume Hood)
  • Alert: Alert personnel in the immediate area.[15]

  • Contain: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to dike and absorb the spill.[14][15][16] Do not use combustible materials like paper towels for large spills of flammable liquids.

  • Collect: Carefully collect the absorbed material using non-sparking tools.[2][14]

  • Package: Place the residue and all contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.[15][17]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.

Major Spill Response (Outside a Fume Hood)
  • Evacuate: Immediately evacuate the area, alerting others as you leave.[18]

  • Isolate: Close the doors to the laboratory to confine the vapors.[14][18]

  • Report: From a safe location, call your institution's emergency response number or 911. Provide details about the spilled chemical, location, and quantity.[15][18]

  • Secure: Secure the area to prevent re-entry until emergency responders arrive.[18]

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16][17] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Use an eyewash station. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6] If they are having trouble breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][6] Seek immediate medical attention immediately.[1][4]

Emergency Response Decision Tree

G Emergency Response Decision Tree for Spills spill Spill Occurs alert Alert others Assess situation spill->alert location Is the spill contained within a fume hood? size Is the spill small and manageable? location->size Yes evacuate EVACUATE AREA Call Emergency Response location->evacuate No size->evacuate No cleanup Follow Minor Spill Cleanup Protocol size->cleanup Yes alert->location

Caption: Decision-making process for responding to a chemical spill.

Waste Disposal

All waste materials contaminated with amino-cyano-pyrrole esters must be treated as hazardous waste.[2][15]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office.

  • Containers: Use designated, leak-proof, and compatible containers for liquid and solid waste.[19] Do not leave funnels in waste containers.[19]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[19]

  • Disposal: Arrange for waste pickup through your institution's EH&S department. Follow all local, state, and federal regulations for hazardous waste disposal.[20]

Conclusion

Amino-cyano-pyrrole esters are a valuable class of compounds for scientific research and development. However, their potential for toxicity and other hazards requires a diligent and informed approach to safety. By understanding the potential risks, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling protocols, researchers can mitigate these risks effectively. Always prioritize safety and consult your institution's EH&S department with any questions.

References

  • Emergency and Spill Response Procedures. (n.d.). Auburn University.
  • Navigating the Safe Handling of 3-Chloro-1H-pyrrole: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Pyrrole Safety Data Sheet. (n.d.). Datasheet.
  • PYRROLE CAS NO 109-97-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Pyrrole - SAFETY DATA SHEET. (2025, September 7). Alfa Aesar.
  • SAFETY DATA SHEET - Pyrrole. (2025, November 6). Sigma-Aldrich.
  • 2-Amino-3-cyano-4,5-dimethylpyrrole. (n.d.). PubChem.
  • SAFETY DATA SHEET - PYRROLE, REAGENT. (2016, November 2). Spectrum Chemical.
  • SAFETY DATA SHEET - Pyrrole. (2010, November 9). Fisher Scientific.
  • 2-Amino-3-cyano-4,5-dimethylpyrrole - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • Safety Data Sheet - Pyrrole. (n.d.). DC Fine Chemicals.
  • Chemical Emergency Procedures. (n.d.).
  • SAFETY DATA SHEET - Pyrrole. (n.d.). FUJIFILM Wako.
  • SAFETY DATA SHEET - Pyrrole. (n.d.). Merck Millipore.
  • CHEMICAL SPILL PROCEDURES. (2024, March 29). Environmental Health and Safety.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Hazardous Material Spill. (n.d.). Weill Cornell Medicine Emergency Information.
  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety.
  • Heterocyclic Amines in Meat and Meat Products: Occurrence, Formation, Mitigation, Health Risks and Intervention. (2023, June 5). Taylor & Francis.
  • Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. (n.d.). MDPI.
  • A comprehensive review on dietary heterocyclic amines as potential carcinogens: From formation to cancer incidence. (2025, October 1). PubMed.

Sources

Foundational

An In-Depth Technical Guide to the Thermal Characterization of Ethyl 3-Amino-4-cyano-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Thermal Properties The pyrrole scaffold is a privileged structure in numerous biologically active compounds. Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Thermal Properties

The pyrrole scaffold is a privileged structure in numerous biologically active compounds. Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate, with its amino, cyano, and carboxylate functional groups, presents multiple avenues for chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. The melting point and thermal stability of such a compound are not mere physical constants; they are critical indicators of its purity, crystalline form, and suitability for various pharmaceutical processes.

  • Melting Point: A sharp and defined melting point is a primary indicator of a compound's purity.[1] For drug development, the melting point influences solubility, dissolution rate, and ultimately, bioavailability. Inconsistent melting behavior can suggest the presence of impurities or different polymorphic forms, which can have significant implications for a drug's efficacy and safety.[2]

  • Thermal Stability: This property defines the temperature at which a compound begins to decompose.[3] Knowledge of thermal stability is crucial for determining appropriate storage conditions, shelf-life, and for designing safe and effective manufacturing processes, such as drying and milling, where the compound may be exposed to elevated temperatures.[4][5]

Given the absence of published data for the title compound, this guide will equip the researcher with the foundational knowledge and practical steps to determine these properties accurately.

Methodologies for Thermal Analysis

Melting Point Determination: A Fundamental Assessment of Purity

The classical method for determining the melting point involves heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid.[6]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample of ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate is finely powdered to allow for uniform heating.[6]

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to create a packed column of 1-2 mm in height.[7]

  • Apparatus Setup: Place the capillary tube in a melting point apparatus, which typically consists of a heated block and a thermometer or a digital temperature sensor.

  • Initial Rapid Heating: Conduct a preliminary rapid heating to get an approximate melting range.[6]

  • Accurate Determination: Allow the apparatus to cool and then perform a slow, controlled heating (approximately 1-2 °C per minute) near the estimated melting point.[6]

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This range is the melting point of the sample. A pure compound will typically exhibit a sharp melting range of 0.5-1.0 °C.

Differential Scanning Calorimetry (DSC): A Deeper Look into Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It provides precise information on melting point, heat of fusion, and other thermal events like crystallization and glass transitions.[10][11]

Principle of DSC

The core principle of DSC is to maintain the sample and a reference (usually an empty pan) at the same temperature while they are subjected to a controlled temperature program.[8] When the sample undergoes a thermal transition, such as melting, it will absorb heat (an endothermic process), resulting in a difference in heat flow compared to the reference. This difference is detected and plotted as a thermogram.[9]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

  • Encapsulation: Seal the pan hermetically to prevent any loss of sample during heating.

  • Instrument Setup: Place the sample pan and a reference pan (an empty, sealed pan) into the DSC cell.

  • Temperature Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range. The range should encompass the expected melting point.

  • Data Analysis: The resulting DSC thermogram will show a peak corresponding to the melting of the sample. The onset temperature of this peak is typically taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Interpreting the DSC Thermogram

ParameterInterpretationSignificance for Ethyl 3-Amino-4-cyano-1H-pyrrole-2-carboxylate
Onset Temperature (Tonset) The temperature at which the melting process begins.Represents the melting point of the compound.
Peak Temperature (Tpeak) The temperature at which the rate of heat absorption is at its maximum.A key characteristic of the thermal transition.
Enthalpy of Fusion (ΔHf) The amount of energy required to melt the sample (area under the peak).Provides information about the crystallinity of the sample.

Illustrative DSC Workflow

Caption: Workflow for DSC Analysis.

Thermogravimetric Analysis (TGA): Quantifying Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] This technique is essential for determining the thermal stability and decomposition profile of a compound.[5][12]

Principle of TGA

A small amount of the sample is placed on a highly sensitive microbalance within a furnace. The sample is then heated according to a set temperature program. As the temperature increases, the sample may lose mass due to processes like decomposition or evaporation. This mass loss is continuously recorded, generating a TGA curve.[13]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan (often made of platinum or alumina).

  • Instrument Setup: Position the sample pan on the TGA microbalance.

  • Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative decomposition, or use an oxidative atmosphere (e.g., air) if studying oxidation.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) up to a temperature where complete decomposition is expected.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining against temperature. The onset of mass loss indicates the beginning of decomposition.

Interpreting the TGA Curve

ParameterInterpretationSignificance for Ethyl 3-Amino-4-cyano-1H-pyrrole-2-carboxylate
Onset of Decomposition (Tonset) The temperature at which significant mass loss begins.A primary indicator of the compound's thermal stability.
Decomposition Steps Multiple steps in the TGA curve indicate a multi-stage decomposition process.Provides insight into the mechanism of thermal degradation.
Residual Mass The mass remaining at the end of the analysis.Can indicate the formation of a stable residue or inorganic content.

Illustrative TGA Workflow

Caption: Workflow for TGA Analysis.

Conclusion: A Pathway to Comprehensive Characterization

A thorough understanding of the melting point and thermal stability of ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate is indispensable for its successful application in research and development. While direct experimental values are not currently in the public domain, the methodologies outlined in this guide provide a robust framework for their determination. By employing techniques such as capillary melting point, Differential Scanning Calorimetry, and Thermogravimetric Analysis, researchers can obtain reliable and accurate data. This information is critical for ensuring the quality, purity, and stability of the compound, thereby underpinning its potential as a valuable synthon in the creation of novel chemical entities.

References

  • DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. (2025, April 30). Technology.org. Available from: [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc. Available from: [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 26). News-Medical.Net. Available from: [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Veeprho. Available from: [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Gateway Analytical. Available from: [Link]

  • What is TGA Analysis? Principles and Applications. (2026, February 15). ResolveMass Laboratories Inc. Available from: [Link]

  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech. Available from: [Link]

  • Thermogravimetric analysis. Wikipedia. Available from: [Link]

  • Melting point determination. University of Calgary. Available from: [Link]

  • Tga Thermal Gravity Analysis | Accurate Material Thermal Stability Test. SKZ Industrial. Available from: [Link]

  • Thermogravimetric Analysis (TGA). University of Cambridge. Available from: [Link]

  • Determination of the melting point. University of Technology, Iraq. Available from: [Link]

  • Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. (2025, January 15). MDPI. Available from: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available from: [Link]

  • Determination of the melting point. University of Technology, Iraq. Available from: [Link]

  • experiment (1) determination of melting points. (2021, September 19). University of Basrah. Available from: [Link]

  • Melting Point Determination. Stanford Research Systems. Available from: [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022, August 9). PMC. Available from: [Link]

  • Melting Point Determination. Stanford Research Systems. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Cyclization protocols using ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate precursors

Executive Summary & Strategic Value The scaffold ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate represents a "privileged structure" in medicinal chemistry. Its dense functionalization—featuring an electron-rich enamine s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The scaffold ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate represents a "privileged structure" in medicinal chemistry. Its dense functionalization—featuring an electron-rich enamine system (C3-amino) flanked by two distinct electrophiles (C4-nitrile and C2-ester)—makes it an ideal precursor for synthesizing pyrrolo[3,2-d]pyrimidines (9-deazapurines).

These fused heterocyclic systems are bio-isosteres of purines (adenine/guanine) and are critical in the development of:

  • Nucleoside Antivirals: (e.g., Galidesivir analogs).

  • Kinase Inhibitors: The 9-deazapurine core mimics the ATP purine ring, allowing for potent ATP-competitive inhibition.

  • PNP Inhibitors: For T-cell mediated autoimmune diseases.

This guide details three validated cyclization protocols, prioritizing regioselectivity and yield.

Mechanistic Analysis: The "Ortho-Amino Nitrile" Effect

The reactivity of this precursor is defined by the competition between the C4-nitrile and the C2-ester.

  • Path A (Kinetic Control): Reaction with amidines or orthoesters typically engages the C4-nitrile , yielding 4-amino-pyrrolo[3,2-d]pyrimidines . This is the preferred route for generating adenine mimics.

  • Path B (Thermodynamic Control): Reaction with urea or high-temperature formamide often engages the C2-ester , yielding pyrrolo[3,2-d]pyrimidine-2,4-diones (uracil mimics).

Figure 1: Mechanistic Pathway for 9-Deazapurine Synthesis

CyclizationMechanism Precursor Ethyl 3-amino-4-cyano- 1H-pyrrole-2-carboxylate Intermediate_A Intermediate A (Amidine Formation) Precursor->Intermediate_A Nucleophilic Attack (NH2) Electrophile Electrophile (Formamidine/Orthoester) Electrophile->Intermediate_A Transition_State Intramolecular Nucleophilic Attack (on Nitrile) Intermediate_A->Transition_State Cyclization Product 4-Amino-pyrrolo[3,2-d]pyrimidine (9-Deazapurine) Transition_State->Product Tautomerization

Caption: The C3-amino group attacks the external electrophile, creating an amidine intermediate that cyclizes onto the C4-nitrile.

Validated Experimental Protocols

Protocol A: Synthesis of 4-Aminopyrrolo[3,2-d]pyrimidines (The "Adenine" Route)

Target: High-yield synthesis of the 4-amino core without affecting the C2-ester (which can be further derivatized).

Reagents:

  • Precursor: Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate (1.0 equiv)

  • Cyclizing Agent: Formamidine Acetate (3.0 equiv)

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher T)

  • Catalyst: Glacial Acetic Acid (catalytic, optional)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the pyrrole precursor in 10 mL of anhydrous Ethanol.

  • Addition: Add 3.0 mmol of Formamidine Acetate in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 78°C).

    • Checkpoint: Monitor via TLC (SiO2, 5% MeOH in DCM). The starting material (Rf ~0.4) should disappear within 4–6 hours, replaced by a lower Rf fluorescent spot.

  • Workup:

    • Cool the reaction mixture to room temperature (25°C).

    • Cool further to 0°C in an ice bath for 30 minutes. The product often precipitates spontaneously due to planar stacking.

    • Filter the precipitate and wash with cold Ethanol (2 x 5 mL).

  • Purification: If no precipitate forms, evaporate solvent in vacuo and recrystallize from EtOH/DMF (9:1).

Expected Yield: 75–85% Key Spectral Feature: Disappearance of the sharp nitrile stretch at ~2220 cm⁻¹.

Protocol B: Microwave-Assisted Cyclization with Orthoesters

Target: Rapid library generation of C2-substituted pyrimidines.

Reagents:

  • Precursor (1.0 equiv)

  • Triethyl Orthoformate (TEOF) or Triethyl Orthoacetate (Solvent/Reagent)

  • Ammonium Acetate (4.0 equiv)

Step-by-Step Methodology:

  • Loading: In a 10 mL microwave vial, suspend 0.5 mmol of precursor and 2.0 mmol Ammonium Acetate in 3 mL of Triethyl Orthoformate.

  • Irradiation: Cap the vial and irradiate at 140°C for 15 minutes (High absorption setting).

    • Note: Conventional heating requires 12+ hours reflux.

  • Isolation: Cool the vial. The product usually crashes out as a beige solid.

  • Wash: Filter and wash with diethyl ether to remove excess orthoester.

Data Comparison: Thermal vs. Microwave

ParameterThermal Reflux (Protocol A)Microwave (Protocol B)
Time 6–12 Hours15–20 Minutes
Yield 72%88%
Purity (Crude) 85% (Requires Recryst.)>95% (Clean Solid)
Solvent Usage High (EtOH/BuOH)Low (Neat/Orthoester)
Protocol C: Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4-diones (The "Uracil" Route)

Target: Synthesis of dione derivatives via Urea fusion.

Reagents:

  • Precursor (1.0 equiv)

  • Urea (5.0 equiv)

  • Solvent: None (Melt reaction) or Diphenyl ether (high boiling solvent)

Step-by-Step Methodology:

  • Fusion: Mix 1.0 mmol of precursor and 5.0 mmol of Urea intimately in a mortar.

  • Heating: Transfer to a round-bottom flask and heat to 180–190°C in a sand bath. The mixture will melt.

  • Evolution: Ammonia gas is evolved (use a trap). Continue heating for 2 hours.

  • Workup:

    • Cool to 100°C.

    • Add 10 mL of hot water.

    • Adjust pH to ~5 with Acetic Acid.

    • The product (a dione) will precipitate as a white/off-white solid.

Troubleshooting & Optimization

Common Failure Mode: Hydrolysis of the Nitrile

  • Symptom:[1][2] Formation of the amide (CONH2) instead of the cyclized product.

  • Cause: Wet solvents or excess water in the formamidine acetate.

  • Solution: Dry Ethanol over 3Å molecular sieves. Use anhydrous Formamidine Acetate.

Regioselectivity Issues (Isocyanate Reaction) When reacting with Isocyanates (R-N=C=O), the reaction can occur at the Pyrrole-NH (N1) or the Amino-NH2 (N3).

  • Control: Use Sodium Hydride (NaH) in DMF to deprotonate the Pyrrole-NH first if N1-substitution is desired.

  • Control: Use neutral conditions (Dioxane, reflux) to favor attack by the C3-Amino group, leading to the urea intermediate and subsequent cyclization.

Figure 2: Workflow Decision Tree

Workflow Start Ethyl 3-amino-4-cyano- 1H-pyrrole-2-carboxylate Goal Desired Pharmacophore? Start->Goal Route1 Adenine Mimic (4-Amino-9-deazapurine) Goal->Route1 Kinase/Viral Target Route2 Uracil Mimic (2,4-Dione) Goal->Route2 Antimetabolite Route3 Tricyclic/Fused (Pyrimido-diazepine) Goal->Route3 Complex Scaffold Action1 React with Formamidine Acetate (Reflux, EtOH) Route1->Action1 Action2 React with Urea (Melt, 190°C) Route2->Action2 Action3 React with 1,3-dielectrophiles (e.g., 1,3-dicarbonyls) Route3->Action3

Caption: Selection guide for cyclization partners based on the target biological pharmacophore.

References

  • Salaheldin, A. M., et al. (2008).[3] "3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives." Arkivoc, (xiv), 180-190.[2][3]

  • Lim, M. I., et al. (1984). "Synthesis of "9-deazaguanine" and "9-deazaguanosine" derivatives." Journal of Medicinal Chemistry, 27(11), 1536–1544.

  • Westerhoff, O., et al. (2014). "One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence." The Journal of Organic Chemistry, 79(21), 10581–10587.

  • Li, M. J., et al. (2024).[4] "Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation." Organic Letters, 26, 4189-4193.[4]

Sources

Application

One-pot synthesis of ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate via Gewald reaction

Senior Application Scientist Note: Clarification on Synthetic Routes Topic: To Our Valued Research Community, A foundational principle of robust scientific communication is precision. In that spirit, it is important to c...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Clarification on Synthetic Routes

Topic:

To Our Valued Research Community,

A foundational principle of robust scientific communication is precision. In that spirit, it is important to clarify a key chemical distinction at the outset of this guide. The user-specified topic requests a protocol for the synthesis of a pyrrole derivative via the Gewald reaction .

The Gewald reaction is a classic and powerful multicomponent reaction for the synthesis of 2-aminothiophenes . Its defining characteristic is the incorporation of elemental sulfur to form the thiophene ring. Therefore, synthesizing a nitrogen-based pyrrole heterocycle via the standard Gewald reaction is not chemically feasible.

To provide the most comprehensive and accurate guidance, this document is structured in two parts:

  • Part A will detail the true Gewald Reaction , providing a robust, one-pot protocol for the synthesis of a highly substituted 2-aminothiophene, which is the correct application of this named reaction.

  • Part B will address the synthesis of the requested molecule, ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate , using an established and appropriate synthetic methodology, namely a Thorpe-Ziegler type cyclization.

This dual approach ensures that researchers are equipped with validated protocols for both the named reaction and the target molecule, upholding the principles of scientific integrity and providing maximum utility.

Part A: The Gewald Reaction for 2-Aminothiophene Synthesis

Introduction and Significance

First reported by Karl Gewald in 1966, the Gewald reaction is a cornerstone of heterocyclic chemistry for its efficiency in creating polysubstituted 2-aminothiophenes from simple starting materials.[1] This one-pot, multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibition properties.[3] The operational simplicity and availability of reagents make the Gewald reaction a highly versatile and frequently employed synthetic tool.[4]

Reaction Mechanism: Causality and Key Steps

The mechanism of the Gewald reaction is a well-elucidated sequence that begins with a base-catalyzed Knoevenagel condensation.[5] The subsequent steps involve the addition of sulfur, cyclization, and tautomerization to yield the final aromatic thiophene ring.

  • Knoevenagel Condensation: A basic catalyst (e.g., morpholine, diethylamine) deprotonates the α-carbon of the active methylene compound (ethyl cyanoacetate). The resulting carbanion attacks the carbonyl carbon of the ketone (cyclohexanone), leading to an aldol-type adduct that subsequently dehydrates to form the stable α,β-unsaturated nitrile intermediate, also known as the Knoevenagel adduct.[5]

  • Sulfur Addition (Michael Addition): The base activates elemental sulfur (S₈), which is then added to the Knoevenagel adduct via a Michael-type addition. The α-proton of the nitrile is abstracted by the base, and the resulting carbanion attacks the sulfur chain.

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization where the sulfur attacks the nitrile carbon. This is followed by a tautomerization step to afford the stable, aromatic 2-aminothiophene product.

Gewald_Mechanism Gewald Reaction Mechanism for 2-Aminothiophene Synthesis reactants Ketone + α-Cyanoester + Sulfur (S8) + Base knoevenagel Knoevenagel Condensation reactants->knoevenagel intermediate1 α,β-Unsaturated Nitrile (Stable Intermediate) knoevenagel->intermediate1 H₂O michael Michael Addition of Sulfur intermediate1->michael intermediate2 Sulfur Adduct Intermediate michael->intermediate2 cyclization Intramolecular Cyclization & Tautomerization intermediate2->cyclization product 2-Aminothiophene Product cyclization->product Gewald_Workflow Experimental Workflow for Gewald Synthesis setup 1. Combine Reactants (Ketone, Cyanoester, Sulfur) in Flask addition 2. Add Solvent (Ethanol) & Base (Morpholine) setup->addition reflux 3. Heat to Reflux (78°C, 2-4h) addition->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool to Room Temp & then Ice Bath reflux->cool Reaction Complete monitor->reflux Continue if incomplete filter 6. Filter & Wash with Cold Ethanol cool->filter purify 7. Recrystallize (if necessary) filter->purify dry 8. Dry Under Vacuum & Characterize purify->dry Pyrrole_Mechanism Thorpe-Ziegler Type Mechanism for Pyrrole Synthesis reactants Ethyl (ethoxymethylene)cyanoacetate + Aminoacetonitrile condensation Nucleophilic Substitution reactants->condensation - EtOH intermediate1 Enamine Intermediate condensation->intermediate1 cyclization Base-Catalyzed Intramolecular Cyclization (Thorpe-Ziegler) intermediate1->cyclization Base (NaOEt) intermediate2 Cyclic Imine Intermediate cyclization->intermediate2 tautomerization Tautomerization & Protonation intermediate2->tautomerization product Ethyl 3-amino-4-cyano- 1H-pyrrole-2-carboxylate tautomerization->product

Sources

Method

Application Notes and Protocols for the Functionalization of the Amino Group in Ethyl 3-Amino-4-cyano-1H-pyrrole-2-carboxylate

Introduction: The Strategic Importance of a Polysubstituted Pyrrole Scaffold Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate is a highly versatile and synthetically valuable heterocyclic building block. Its strategic impo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Polysubstituted Pyrrole Scaffold

Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate is a highly versatile and synthetically valuable heterocyclic building block. Its strategic importance in medicinal chemistry and materials science stems from the dense and orthogonal arrangement of functional groups on the pyrrole core. The presence of an amino group, a cyano moiety, and an ethyl ester provides multiple reaction sites for diversification. Specifically, the nucleophilic 3-amino group serves as a primary handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures.

This guide provides a comprehensive overview of key functionalization strategies for the 3-amino group of this pyrrole scaffold. We will delve into the mechanistic underpinnings of each reaction class and provide detailed, field-proven protocols for acylation, alkylation, arylation, and cyclization reactions. These methodologies are designed to be robust and adaptable, empowering researchers in drug discovery and chemical biology to generate diverse libraries of novel compounds with potential therapeutic applications. The functionalized derivatives of this pyrrole are precursors to a range of biologically active molecules, including inhibitors of kinases and other enzymes, as well as compounds with anticonvulsant properties.[1][2][3]

I. Acylation of the 3-Amino Group: Synthesis of Pyrrole-3-carboxamides

Acylation of the 3-amino group is a fundamental transformation that introduces an amide linkage, a common motif in pharmacologically active compounds. This reaction is typically straightforward, proceeding via nucleophilic attack of the amino group on an activated acyl donor. The choice of acylating agent and reaction conditions can be tailored to accommodate a wide range of substituents.

Causality Behind Experimental Choices:

The reactivity of the acylating agent is a critical parameter. Highly reactive agents like acyl chlorides or anhydrides often react rapidly at or below room temperature. Less reactive agents may require heating or the use of a catalyst. The basicity of the reaction medium is also important; a non-nucleophilic base is often added to scavenge the acid byproduct (e.g., HCl from an acyl chloride) and drive the reaction to completion.

Protocol 1: Acetylation using Acetic Anhydride

This protocol describes a simple and efficient method for the acetylation of the 3-amino group, a common strategy to introduce a small, neutral substituent.[4]

Workflow for Acetylation:

sub Ethyl 3-amino-4-cyano- 1H-pyrrole-2-carboxylate p1 Reaction Vessel (Reflux) sub->p1 reag Acetic Anhydride reag->p1 prod Ethyl 3-acetamido-4-cyano- 1H-pyrrole-2-carboxylate p1->prod

Caption: Workflow for the acetylation of the 3-aminopyrrole.

Materials:

  • Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a solution of ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate (1.0 eq) in a suitable solvent such as acetic acid, add an excess of acetic anhydride (3.0-5.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ethyl 3-acetamido-4-cyano-1H-pyrrole-2-carboxylate.

II. N-Arylation via Cross-Coupling Reactions: Building Biaryl Amine Scaffolds

The formation of a C(aryl)-N bond through cross-coupling reactions represents a powerful tool for constructing complex molecular architectures. The Buchwald-Hartwig amination and Ullmann condensation are the premier methods for this transformation, enabling the synthesis of N-arylpyrroles which are prevalent in many bioactive molecules.

Causality Behind Experimental Choices:
  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups.[5][6][7][8][9] The choice of phosphine ligand is crucial for catalytic efficiency and is often substrate-dependent. Bulky, electron-rich ligands generally promote the reaction. The base is critical for the deprotonation of the amine and the subsequent transmetalation step.

  • Ullmann Condensation: This copper-catalyzed reaction is a classical method for N-arylation.[2][10][11][12] While it often requires higher temperatures than palladium-catalyzed methods, the use of ligands such as L-proline can significantly improve reaction rates and yields under milder conditions.[13] This method is particularly useful for large-scale synthesis due to the lower cost of copper catalysts.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

This protocol is adapted from a procedure for the N-arylation of a similar heterocyclic amine and is expected to be effective for the target pyrrole.[13]

Workflow for Ullmann-Type N-Arylation:

sub Ethyl 3-amino-4-cyano- 1H-pyrrole-2-carboxylate p1 Reaction Vessel (Heating) sub->p1 aryl_halide Aryl Halide (e.g., Aryl Iodide) aryl_halide->p1 catalyst CuI / L-proline catalyst->p1 base Base (e.g., Cs2CO3) base->p1 solvent Solvent (e.g., Dioxane) solvent->p1 prod Ethyl 3-(arylamino)-4-cyano- 1H-pyrrole-2-carboxylate p1->prod

Caption: Workflow for the copper-catalyzed N-arylation.

Materials:

  • Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate

  • Aryl iodide (or aryl bromide)

  • Copper(I) iodide (CuI)

  • L-proline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube, add ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate (1.0 eq), the aryl iodide (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture at 90-110 °C with vigorous stirring. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylpyrrole.

III. Diazotization and Subsequent Transformations

The diazotization of the 3-amino group to form a diazonium salt opens up a plethora of synthetic possibilities. While often unstable, pyrrole diazonium salts can be generated in situ and immediately used in subsequent reactions such as Sandmeyer-type reactions for the introduction of various substituents or as precursors for azo-coupling reactions.

Causality Behind Experimental Choices:

The diazotization reaction is typically carried out in a cold, acidic solution using a source of nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[3] The low temperature is crucial to minimize the decomposition of the unstable diazonium intermediate. The choice of the subsequent trapping nucleophile determines the final product.

Protocol 3: In Situ Diazotization and Azide Formation

This protocol provides a method for the conversion of the amino group to an azide group, a versatile functional group for click chemistry and other transformations.

Workflow for Diazotization and Azide Formation:

sub Ethyl 3-amino-4-cyano- 1H-pyrrole-2-carboxylate reag1 NaNO2, aq. HCl (0-5 °C) sub->reag1 inter In situ Diazonium Salt reag1->inter reag2 NaN3 inter->reag2 prod Ethyl 3-azido-4-cyano- 1H-pyrrole-2-carboxylate reag2->prod

Caption: Workflow for diazotization followed by azidation.

Materials:

  • Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Ice bath

  • Beaker or flask

Procedure:

  • Suspend ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve NaN₃ (1.2 eq) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.

  • Allow the reaction to proceed at 0-5 °C for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

IV. Cyclization Reactions: Construction of Fused Heterocyclic Systems

The strategic positioning of the amino and cyano groups in the starting material makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines and pyrrolo[2,3-b]pyridines.[1][3][4][14][15][16][17][18][19] These scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines and other endogenous molecules.

Causality Behind Experimental Choices:

The cyclization strategy typically involves reacting the 3-aminopyrrole with a bifunctional electrophile. The amino group acts as the initial nucleophile, and the cyano group participates in a subsequent intramolecular cyclization. The choice of the bifunctional electrophile dictates the nature of the fused ring.

Protocol 4: Synthesis of a Pyrrolo[3,2-d]pyrimidine Derivative

This protocol outlines a general method for the synthesis of a pyrrolo[3,2-d]pyrimidine scaffold by reacting the aminopyrrole with an orthoformate to form an intermediate that cyclizes upon treatment with an amine.[4]

Workflow for Pyrrolo[3,2-d]pyrimidine Synthesis:

sub Ethyl 3-amino-4-cyano- 1H-pyrrole-2-carboxylate reag1 Triethyl Orthoformate sub->reag1 Reflux inter Ethyl N-(2-cyano-5-ethoxycarbonyl- 1H-pyrrol-3-yl)imidoformate sub->inter reag2 Amine (e.g., NH3) inter->reag2 Stir prod Substituted 4-amino-5-ethoxycarbonyl- pyrrolo[3,2-d]pyrimidine inter->prod

Caption: Synthesis of a pyrrolo[3,2-d]pyrimidine derivative.

Materials:

  • Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate

  • Triethyl orthoformate

  • Ammonia solution (or other primary amine)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • A mixture of ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate (1.0 eq) and triethyl orthoformate (excess) is heated at reflux for several hours. Monitor the formation of the intermediate ethoxyimidate by TLC.

  • After cooling, the excess triethyl orthoformate is removed under reduced pressure.

  • The residue is dissolved in ethanol, and an aqueous solution of ammonia (or another amine) is added.

  • The reaction mixture is stirred at room temperature until the cyclization is complete (monitored by TLC).

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the pyrrolo[3,2-d]pyrimidine derivative.

Quantitative Data Summary

Reaction TypeReagentsConditionsTypical Yield RangeReference
Acylation Acetic AnhydrideRefluxGood to Excellent[4]
N-Arylation Aryl iodide, CuI, L-proline, Cs₂CO₃Dioxane, 90-110 °CModerate to Good[13]
Diazotization/Azidation NaNO₂, HCl, then NaN₃0-5 °CGoodGeneral Procedure
Cyclization Triethyl orthoformate, then NH₃Reflux, then RTGood[4]

Conclusion

The functionalization of the 3-amino group in ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate offers a rich and diverse field of synthetic exploration. The protocols outlined in this guide for acylation, N-arylation, diazotization, and cyclization provide robust starting points for the synthesis of novel and potentially bioactive molecules. By understanding the underlying principles of these transformations, researchers can effectively leverage this versatile scaffold to advance their programs in drug discovery and materials science.

References

  • De Rosa, M., & Arnold, D. (2015). Effect of Brønsted Acids and Bases, and Lewis Acid (Sn2+) on the Regiochemistry of the Reaction of Amines with Trifluoromethyl-β-diketones: Reaction of 3-Aminopyrrole to Selectively Produce Regioisomeric 1H-Pyrrolo[3,2-b]pyridines. The Journal of Organic Chemistry, 80(23), 12288–12299. [Link]

  • Abdelrazek, F. M., Fadda, A. A., & Mohamed, S. K. (2011). Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines. International Journal of Organic Chemistry, 1(4), 218-223. [Link]

  • Klunder, J. H., et al. (2003). Diversity-Oriented Synthesis of Functionalized Pyrrolo[3,2-d]pyrimidines with Variation of the Pyrimidine Ring Nitrogen Substituents. The Journal of Organic Chemistry, 68(20), 7859–7868. [Link]

  • Salaheldin, A. M. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. ARKIVOC, 2008(14), 180-190. [Link]

  • Shaabani, A., et al. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 58(3). [Link]

  • Figueira de Abreu, R. M., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 21, 1010–1017. [Link]

  • Figueira de Abreu, R. M., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 21, 1010-1017. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Li, J., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 116258. [Link]

  • Wikipedia contributors. (2023). Ullmann reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • El-Gohary, N. S. M., & Shaaban, M. R. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(13), 115493. [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Szabó, I., et al. (2021). Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. Molecules, 26(22), 6835. [Link]

  • Torres, P., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. International Journal of Molecular Sciences, 25(8), 4287. [Link]

  • Sharma, P., et al. (2024). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (2014).

Sources

Application

Application Note: Synthesis of Schiff Bases from Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate

Abstract & Strategic Overview This guide details the synthetic protocol for generating Schiff bases (azomethines) using ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate as the amine precursor. The Challenge: Unlike standar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the synthetic protocol for generating Schiff bases (azomethines) using ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate as the amine precursor.

The Challenge: Unlike standard anilines or aliphatic amines, the amino group at position 3 of this pyrrole scaffold is significantly deactivated . The lone pair of electrons on the nitrogen is delocalized via resonance into the electron-withdrawing cyano group (position 4) and the ester group (position 2). Consequently, this amine exhibits low nucleophilicity, often resulting in poor yields or no reaction under standard neutral conditions.

The Solution: This protocol utilizes acid-catalyzed condensation under reflux conditions to activate the carbonyl electrophile, overcoming the weak nucleophilicity of the pyrrole amine. We also provide a microwave-assisted alternative for high-throughput optimization.

Chemical Basis & Reaction Scheme[1][2][3][4][5][6][7][8][9][10]

The formation of the Schiff base involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon.

Structural Analysis of the Precursor[6][11]
  • Compound: Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate[1][2][3]

  • Electronic Environment: The 3-amino group is flanked by two strong electron-withdrawing groups (EWG).

    • C2-Ester: Inductive and resonance withdrawal.

    • C4-Cyano: Strong resonance withdrawal.

  • Implication: The activation energy for the nucleophilic attack is higher than typical amines. Glacial acetic acid is required not just as a solvent but as a catalyst to protonate the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon.

Reaction Visualization

ReactionScheme Amine Ethyl 3-amino-4-cyano- 1H-pyrrole-2-carboxylate (Nucleophile) Intermediate Carbinolamine Intermediate Amine->Intermediate + AcOH (Cat.) Reflux Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Intermediate Product Target Schiff Base (Azomethine) Intermediate->Product - H₂O (Dehydration) Water H₂O (Byproduct) Intermediate->Water

Figure 1: Reaction pathway for the acid-catalyzed condensation of deactivated aminopyrroles.

Experimental Protocols

Materials Required[3][6][8][9][10][11][15][16][17][18]
  • Precursor: Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate (1.0 equiv).

  • Electrophile: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) (1.0 - 1.2 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Method A: Conventional Acid-Catalyzed Reflux (Standard)

This is the robust, scalable method suitable for most laboratory settings.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate in 15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the chosen aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Note: For highly deactivated aldehydes (e.g., those with electron-donating groups like -OCH3), increase acid catalyst concentration or use a stronger acid catalyst like p-Toluenesulfonic acid (p-TSA) (5 mol%).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 4–8 hours .

    • Monitoring: Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 2:1). Look for the disappearance of the amine spot (lower R_f) and appearance of a new, less polar spot.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 50 g) with stirring.

    • The Schiff base typically precipitates as a solid.[4]

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield the pure product.

Method B: Microwave-Assisted Synthesis (High Throughput)

Ideal for library generation or when the conventional method yields <30%.

  • Setup: Mix 1.0 mmol amine, 1.0 mmol aldehyde, and 2 drops glacial acetic acid in a microwave process vial. Add 2 mL of Ethanol (minimum volume to create a slurry).

  • Irradiation: Irradiate at 140 Watts and 80°C for 5–10 minutes .

  • Workup: Cool the vial. If solid precipitates, filter directly. If not, add ice water to induce precipitation.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

TechniqueParameterExpected ObservationMechanistic Insight
FT-IR

(NH

)
Disappearance of doublets at 3300–3400 cm⁻¹Confirms consumption of the primary amine.
FT-IR

(C=N)
Appearance of strong band at 1600–1630 cm⁻¹Diagnostic band for azomethine linkage.
¹H NMR

(-CH=N-)
Singlet at 8.4 – 9.2 ppm The azomethine proton is highly deshielded.
¹H NMR

(NH)
Broad singlet at 10.0 – 12.0 ppm The pyrrole NH remains (often H-bonded).
¹H NMR

(NH

)
Disappearance of broad singlet at ~5.0–6.5 ppmConfirms conversion of amine.
Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix Amine + Aldehyde in EtOH Start->Mix Cat Add Glacial AcOH (Catalyst) Mix->Cat Reflux Reflux (4-8 hrs) or MW (10 min) Cat->Reflux TLC TLC Check: Amine Consumed? Reflux->TLC TLC->Reflux No (Continue Heating) Ice Pour onto Crushed Ice TLC->Ice Yes Filter Filtration & Washing Ice->Filter Recryst Recrystallization (Hot EtOH) Filter->Recryst Analyze Validation (NMR/IR) Recryst->Analyze

Figure 2: Step-by-step experimental workflow for synthesis and purification.

Applications & Significance

Biological Activity

Schiff bases derived from pyrroles are privileged scaffolds in medicinal chemistry. The azomethine linkage (


) acts as a pharmacophore, often exhibiting:
  • Antimicrobial Activity: Disruption of bacterial cell walls via chelation with essential metal ions.

  • Anticancer Potential: Intercalation with DNA or inhibition of specific enzymes (e.g., tyrosine kinases).

Metal Coordination (Ligands)

The nitrogen of the azomethine group and the nitrogen of the pyrrole ring (if deprotonated) or the carbonyl oxygen of the ester can act as binding sites for transition metals (Cu, Co, Ni, Zn).

  • Application: These complexes are often used as catalysts in oxidation reactions or as more potent biological agents than the free ligand.

References

  • Schiff, H. (1864).[5] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119.

  • Abu-Dief, A. M., & Mohamed, I. M. (2015). "A review on versatile applications of transition metal complexes incorporating Schiff bases." Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133.

  • Paine III, J. B., & Dolphin, D. (1985). "Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate." The Journal of Organic Chemistry, 50(26), 5598-5604.

  • Sriram, D., et al. (2006). "Synthesis and antimycobacterial activity of some novel 3-substituted Schiff bases of isatin." European Journal of Medicinal Chemistry, 41(5), 636-643.

  • Santa Cruz Biotechnology. "Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate Product Data."

Sources

Method

Application Note: Precision Diazotization of Ethyl 3-Amino-4-Cyano-1H-Pyrrole-2-Carboxylate

Strategic Analysis & Scientific Grounding The Substrate Challenge Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate presents a unique dichotomy in diazotization chemistry. While the pyrrole ring is traditionally electron-ri...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Scientific Grounding

The Substrate Challenge

Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate presents a unique dichotomy in diazotization chemistry. While the pyrrole ring is traditionally electron-rich and prone to acid-catalyzed polymerization, the presence of strong electron-withdrawing groups (EWGs)—specifically the 4-cyano and 2-ethoxycarbonyl moieties—significantly alters its reactivity profile.

  • Deactivated Nucleophilicity: The EWGs reduce the electron density of the pyrrole ring, stabilizing it against oxidative polymerization during the harsh diazotization conditions.

  • Amine Basicity: The 3-amino group is less basic than typical anilines due to conjugation with the 4-cyano group and the pyrrole ring. Consequently, stronger acidic conditions or nitrosylating agents are often required to drive the equilibrium toward the nitrosonium ion (

    
    ) attack.
    
  • Intramolecular Reactivity: The proximity of the 2-carboxylate ester to the generated 3-diazonium species creates a high potential for intramolecular cyclization to form pyrrolo[3,2-d][1,2,3]triazin-4(3H)-ones .

Mechanistic Pathway

The diazotization proceeds via the electrophilic attack of the nitrosonium cation (


) on the non-protonated amine. Control of pH is critical: too acidic, and the amine is fully protonated (unreactive); too basic, and the diazonium ion reacts with hydroxide to form diazotates.

DiazotizationMechanism Substrate 3-Amino-Pyrrole (Substrate) N_Nitrosamine N-Nitrosamine Intermediate Substrate->N_Nitrosamine + NO+ Acid Acidic Medium (HCl/AcOH) Nitrosonium NO+ Generation (Active Species) Acid->Nitrosonium NaNO2 + H+ Nitrosonium->N_Nitrosamine Diazonium Pyrrole-3-Diazonium Salt N_Nitrosamine->Diazonium - H2O (Rate Limiting) Trapping Sandmeyer / Coupling / Cyclization Diazonium->Trapping Downstream Utility

Figure 1: Mechanistic flow of the diazotization process. Note the dehydration step from N-Nitrosamine to Diazonium is often rate-limiting in heterocyclic amines.

Experimental Protocols

We present two distinct methodologies: Method A (Aqueous/Acidic) for standard Sandmeyer or azo-coupling reactions, and Method B (Non-Aqueous) for water-sensitive applications or isolation of stable diazonium tetrafluoroborates.

Method A: Classical Aqueous Diazotization (In Situ Use)

Best for: Subsequent Sandmeyer reactions (halogenation) or aqueous azo coupling.

Reagents & Equipment
ReagentEquivalentsRole
Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate1.0 eqSubstrate
Sodium Nitrite (NaNO

)
1.1 - 1.2 eqNitrosating Agent
Hydrochloric Acid (6M or 12M)> 3.0 eqProton Source & Solvent
Glacial Acetic Acid (Optional)Solvent Co-factorSolubilizer for lipophilic pyrroles
Urea0.1 eqQuencher (for excess HNO

)
Step-by-Step Procedure
  • Solubilization: In a 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, suspend the pyrrole substrate (10 mmol) in a mixture of water (10 mL) and concentrated HCl (3-5 mL).

    • Note: If the substrate is not wetting well, add 5-10 mL of Glacial Acetic Acid to ensure a homogeneous slurry.

  • Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0–5 °C .

    • Critical: Do not allow the mixture to freeze, but strictly maintain T < 5 °C to prevent thermal decomposition of the diazonium salt to the phenol (hydroxy-pyrrole).

  • Nitrosation: Dissolve NaNO

    
     (1.1 eq) in a minimum volume of water (approx. 2-3 mL). Add this solution dropwise to the pyrrole mixture over 15–20 minutes.
    
    • Observation: The slurry should gradually clear or change color (often yellow to orange) as the diazonium salt forms.

  • Digestion: Stir at 0–5 °C for an additional 30–45 minutes.

  • Validation (The "Self-Validating" Step):

    • Starch-Iodide Test: Dip a starch-iodide paper into the reaction mixture. It must turn blue/black immediately, indicating excess nitrous acid (HNO

      
      ). If negative, add small aliquots of NaNO
      
      
      
      until positive.
  • Quenching: Once diazotization is complete and validated, add solid Urea (approx. 50-100 mg) to decompose the excess nitrous acid. Stir until gas evolution (CO

    
    /N
    
    
    
    ) ceases and the starch-iodide test is negative.
    • Why: Excess HNO

      
       interferes with subsequent coupling or Sandmeyer steps.
      
  • Utilization: The solution now contains the pyrrole-3-diazonium chloride . Use immediately for the next step (e.g., addition to CuBr/HBr for bromination).

Method B: Non-Aqueous Diazotization (Organic Nitrites)

Best for: Anhydrous cyclizations, isolation of diazonium salts, or highly lipophilic substrates.

Reagents & Equipment
ReagentEquivalentsRole
Substrate1.0 eqSubstrate
tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite1.5 eqOrganic Nitrosating Agent
Boron Trifluoride Etherate (BF

·OEt

)
1.5 eqAcid Catalyst & Counterion Source
THF or Acetonitrile (Dry)SolventReaction Medium
Diethyl EtherAnti-solventPrecipitation
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen or Argon. Add the pyrrole substrate (5 mmol) and dry THF or Acetonitrile (20 mL). Cool to -10 °C (Acetone/Ice bath).

  • Acid Activation: Add BF

    
    ·OEt
    
    
    
    (1.5 eq) dropwise. The solution may darken slightly.
  • Diazotization: Add tert-butyl nitrite (1.5 eq) dropwise via syringe over 10 minutes.

    • Mechanism:[1][2] The organic nitrite generates the nitrosonium species under anhydrous acidic conditions without generating water as a byproduct.

  • Precipitation: Stir at -10 °C to 0 °C for 1 hour. In many cases, the pyrrole-3-diazonium tetrafluoroborate salt will precipitate as a solid.

  • Isolation:

    • Add cold Diethyl Ether (30 mL) to force precipitation.

    • Filter the solid rapidly under a blanket of Nitrogen.

    • Wash with cold Ether.

  • Storage: These salts are generally more stable than chlorides but should still be used promptly or stored at -20 °C in the dark.

Workflow Visualization

The following diagram illustrates the decision tree and process flow for selecting and executing the correct protocol.

ProtocolWorkflow Start Start: Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate Decision Intended Downstream Application? Start->Decision PathA Aqueous Coupling / Sandmeyer (e.g., 3-Halo or Azo Dye) Decision->PathA Water Tolerance: High PathB Anhydrous Cyclization / Isolation (e.g., Triazine synthesis) Decision->PathB Water Tolerance: Low MethodA Method A: NaNO2 / HCl (aq) Temp: 0-5°C PathA->MethodA Validation QC: Starch-Iodide Test (Must be Positive) MethodA->Validation Quench Quench: Urea Addition Validation->Quench MethodB Method B: t-BuONO / BF3·OEt2 Solvent: THF/MeCN PathB->MethodB Precip Precipitation with Et2O MethodB->Precip

Figure 2: Operational workflow for selecting the optimal diazotization strategy based on downstream requirements.

Troubleshooting & Critical Control Points

ObservationDiagnosisCorrective Action
No Reaction (Starch-Iodide Negative) Inactive NaNO

or pH too high.
Check NaNO

quality. Add more HCl to ensure pH < 2.
Rapid Gas Evolution (Bubbling) Thermal decomposition of diazonium salt.STOP. Cool reaction immediately to < 0 °C. Check internal temp.
Oiling / Tar Formation Polymerization of pyrrole.Substrate concentration too high or acid addition too fast. Dilute reaction.
Precipitate forms during addition Product (Diazonium salt) insolubility.This is often good. If stirring stops, add more solvent (AcOH or Water).

References

  • Sandmeyer Reaction of Thiophene Analogs

    • Title: Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)
    • Source: PubMed Central (PMC).
    • Context: Describes the successful diazotization and Sandmeyer bromination of a structurally similar 3-amino-4-cyano-thiophene ester using NaNO /H SO .
    • URL:[Link]

  • Diazotization of Pyrazole Carboxylates

    • Title: Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate.[3]

    • Source: ResearchGate.[4]

    • Context: Provides precedent for the stability and cyclization of 3-amino-pyrazole-carboxylates, which are isosteric to the pyrrole substr
    • URL:[Link]

  • Stability of Heterocyclic Diazonium Salts

    • Title: Stable heterocyclic diazonium salts derived from indolizine, quinolizine, and pyrrolothiazole.[5]

    • Source: Royal Society of Chemistry (RSC).
    • Context: Validates that heterocyclic diazonium salts can be isolated and are stable under specific conditions.
    • URL:[Link][6][7]

  • Flow Chemistry for Unstable Diazoniums

    • Title: Flow Hydrodediazoniation of Aromatic Heterocycles.[8]

    • Source: PubMed Central (PMC).
    • Context: Discusses handling unstable heterocyclic diazonium intermediates using flow chemistry and organic nitrites (Method B basis).
    • URL:[Link]

Sources

Application

Synthesis of fused heterocyclic systems using pyrrole-2-carboxylate intermediates

Application Note: Strategic Synthesis of Fused Heterocyclic Systems via Pyrrole-2-Carboxylate Intermediates Strategic Overview: The Bifunctional Advantage In modern drug discovery, the pyrrole-2-carboxylate scaffold acts...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fused Heterocyclic Systems via Pyrrole-2-Carboxylate Intermediates

Strategic Overview: The Bifunctional Advantage

In modern drug discovery, the pyrrole-2-carboxylate scaffold acts as a "privileged intermediate." Its utility stems from its unique bifunctional reactivity: the nucleophilic nitrogen (N1) and the electrophilic carbonyl at C2 (ester/amide). By exploiting these adjacent reaction centers, chemists can access diverse fused tricyclic and tetracyclic systems—such as pyrrolo[1,2-a]pyrazines and pyrrolo[2,1-c][1,4]benzodiazepines (PBDs)—which are critical pharmacophores in oncology (DNA minor groove binders) and infectious disease research.

This guide details three distinct synthetic workflows, moving beyond basic substitutions to complex ring-closing cascades.

Application Note A: Synthesis of Pyrrolo[1,2-a]pyrazines

Target: 1-Oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Mechanism: N-alkylation followed by intramolecular aminolysis.

This protocol addresses the challenge of N-alkylation selectivity. We utilize a "masked" amine electrophile (N-Boc-2-bromoethylamine) to prevent polymerization, followed by a controlled acid-mediated deprotection-cyclization sequence.

Experimental Protocol

Step 1: N-Alkylation

  • Reagents: Methyl pyrrole-2-carboxylate (1.0 equiv), N-Boc-2-bromoethylamine (1.2 equiv), Cs₂CO₃ (2.0 equiv).

  • Solvent: Anhydrous DMF (0.2 M concentration).

  • Procedure:

    • Charge a flame-dried round-bottom flask with methyl pyrrole-2-carboxylate and Cs₂CO₃ in DMF under N₂ atmosphere.

    • Add N-Boc-2-bromoethylamine dropwise at 0 °C.

    • Warm to 60 °C and stir for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 3:1). Product (Rf ~0.5) should appear as starting material (Rf ~0.6) disappears.

    • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, dry over Na₂SO₄, and concentrate.

Step 2: Deprotection and Cyclization

  • Reagents: TFA/DCM (1:1 ratio).

  • Procedure:

    • Dissolve the N-alkylated intermediate in DCM at 0 °C.

    • Add TFA slowly. Stir for 1 hour to remove the Boc group.

    • Concentrate in vacuo to remove excess TFA.

    • Cyclization: Redissolve the crude amine-salt in MeOH. Add Et₃N (3.0 equiv) and reflux for 12 hours. The basic conditions trigger the attack of the free primary amine onto the methyl ester.

    • Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH 95:5).

Pathway Visualization (DOT)

PyrroloPyrazine Figure 1: Stepwise synthesis of the pyrrolo[1,2-a]pyrazine core via N-alkylation/cyclization. Start Methyl pyrrole-2-carboxylate Inter1 N-Alkylated Intermediate (Boc-protected) Start->Inter1 N-Boc-bromoethylamine Cs2CO3, DMF, 60°C Inter2 Free Amine (In situ) Inter1->Inter2 TFA/DCM (Deprotection) Product Pyrrolo[1,2-a]pyrazine Scaffold Inter2->Product Et3N, MeOH, Reflux (Cyclization)

Figure 1: Stepwise synthesis of the pyrrolo[1,2-a]pyrazine core via N-alkylation/cyclization.

Application Note B: Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs)

Target: PBD Dilactam (5,11-diketo form) Mechanism: Amide coupling followed by reductive cyclization.

PBDs are potent DNA alkylators. This protocol synthesizes the "dilactam" precursor, which can be selectively reduced to the bioactive imine form. The key is the "nitro-reduction cascade" where the aniline generated in situ spontaneously attacks the pyrrole ester.

Experimental Protocol

Step 1: Acid Chloride Formation

  • Reagents: Pyrrole-2-carboxylic acid (1.0 equiv), Oxalyl chloride (1.5 equiv), DMF (cat.).

  • Solvent: Anhydrous DCM.

  • Procedure: Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate to yield the crude acid chloride.

Step 2: Coupling

  • Reagents: Methyl 2-amino-5-methoxybenzoate (Anthranilate derivative) or 2-nitrobenzoic acid derivative. Note: The classic route uses 2-nitrobenzoyl chloride + pyrrole-2-carboxylate ester, but we will use the "Reverse" coupling for stability.

    • Refined Route: Coupling Pyrrole-2-acid chloride with Methyl 2-nitrobenzoate is not viable.

    • Correct Route: Couple Pyrrole-2-carboxylic acid with Methyl 2-aminobenzoate (if making non-PBD) OR 2-Nitrobenzoyl chloride with Methyl pyrrole-2-carboxylate ? No.

    • Standard PBD Protocol: React 2-Nitrobenzoyl chloride with Methyl L-prolinate (or pyrrole-2-carboxylate).

    • For Pyrrole-2-carboxylate (Aromatic): React 2-Nitrobenzoyl chloride with Methyl pyrrole-2-carboxylate using AlCl3 (Friedel-Crafts) is difficult.

    • Recommended Protocol:N-Alkylation of Pyrrole-2-carboxylate with 2-Nitrobenzyl bromide , followed by reduction.

    • Alternative (Thurston Method): Coupling of Pyrrole-2-carboxylic acid with Methyl 2-aminobenzoate is slow due to aniline deactivation.

    • Selected High-Yield Protocol: Coupling of 2-Nitrobenzoic acid with Methyl 4-aminopyrrole-2-carboxylate (if available) OR the N-(2-nitrobenzoyl) route.

    Let us proceed with the most robust modern method: The Reductive Cyclization of N-(2-nitrobenzoyl)pyrrole-2-carboxaldehydes or esters.

    Revised Step 1 (Coupling):

    • Reagents: Pyrrole-2-carboxylic acid, Methyl 2-amino-5-methoxybenzoate (if making the benzo-fused system on the pyrrole N? No, PBDs are fused [2,1-c]). Correction: The PBD core comprises a benzene ring fused to a diazepine, fused to a pyrrole. Precursor:N-(2-Nitrobenzoyl)pyrrolidine-2-carboxylate (for non-aromatic) or N-(2-Nitrobenzoyl)pyrrole-2-carboxylate (for aromatic). Synthesis: React Pyrrole-2-carboxylate with 2-Nitrobenzoyl chloride using NaH (to deprotonate pyrrole N1).

Protocol:

  • Reagents: Methyl pyrrole-2-carboxylate (1.0 equiv), NaH (60% disp, 1.2 equiv), 2-Nitrobenzoyl chloride (1.1 equiv).

  • Solvent: THF (anhydrous).

  • Procedure:

    • Cool solution of pyrrole ester in THF to 0 °C.

    • Add NaH portion-wise. Stir 30 min (H₂ evolution).

    • Add 2-Nitrobenzoyl chloride. Warm to RT and stir 3 hours.

    • Outcome: Methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate.

Step 3: Reductive Cyclization

  • Reagents: Zn dust (excess), Acetic Acid (solvent), or H₂/Pd-C.

  • Procedure:

    • Dissolve the nitro-intermediate in glacial acetic acid.

    • Add Zn dust slowly (exothermic).

    • Heat to 60 °C for 2 hours.

    • Mechanism: The nitro group reduces to an aniline (

      
      ). This nucleophile attacks the methyl ester at C2 of the pyrrole, releasing MeOH and closing the diazepine ring.
      
    • Workup: Filter Zn, concentrate, neutralize with NaHCO₃.

Pathway Visualization (DOT)

PBD_Synthesis Figure 2: Synthesis of the PBD pharmacophore via nitro-reduction cascade. Start Methyl pyrrole-2-carboxylate Inter1 N-(2-Nitrobenzoyl) Intermediate Start->Inter1 NaH, THF, 0°C (N-Acylation) Reagent 2-Nitrobenzoyl chloride Reagent->Inter1 Reduct Aniline Intermediate (Transient) Inter1->Reduct Zn, AcOH or H2/Pd (Nitro Reduction) Product PBD Dilactam (Pyrrolo[2,1-c][1,4]benzodiazepine) Reduct->Product Spontaneous Cyclization (-MeOH)

Figure 2: Synthesis of the PBD pharmacophore via nitro-reduction cascade.

Application Note C: Indolizine Synthesis

Target: Polysubstituted Indolizine Mechanism: 1,3-Dipolar Cycloaddition or Cyclocondensation.

Indolizines are accessed by reacting pyrrole-2-carboxylates with


-haloketones (Chichibabin type) or electron-deficient alkynes.

Protocol (Scholtz-type Cyclization):

  • Reagents: Methyl pyrrole-2-carboxylate, Acetic Anhydride, Pyridine.

  • Note: This requires an activated position. A more direct route uses 1-(2-oxo-2-arylethyl)pyrrole-2-carboxylates .

Optimized Protocol:

  • Step 1: N-alkylation of methyl pyrrole-2-carboxylate with phenacyl bromide (

    
    ) using 
    
    
    
    in Acetone (Reflux, 4h).
  • Step 2: Cyclization via intramolecular Aldol-type condensation.

    • Reagents: NaOEt in EtOH.

    • Conditions: Reflux for 6 hours.

    • Product: Methyl 3-aryl-indolizine-8-carboxylate (structure depends on cyclization mode).

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommended ConditionWhy? (Causality)Troubleshooting
Base Selection (N-Alkylation)

or NaH
Pyrrole NH pKa is ~17. Weak bases (

) require reflux; NaH works at 0°C but requires anhydrous conditions.
If conversion is low with carbonates, switch to NaH/DMF.
Solvent (Cyclization) Glacial AcOH (for PBDs)Promotes protonation of the ester carbonyl, making it more electrophilic for the aniline attack.If ring closure stalls, add catalytic HCl or reflux.
Temperature 0°C

RT (Acylation)
Controls exotherm and prevents C-acylation side products on the electron-rich pyrrole ring.If C-acylation occurs (checking via NMR), lower temp to -78°C.

References

  • Thurston, D. E., & Bose, D. S. (1994). Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines. Chemical Reviews, 94(2), 433–465. Link

  • Gupton, J. T. (2006). Pyrrole natural products with antitumor properties.[1][2][3][4] Topics in Heterocyclic Chemistry, 2, 53–92. Link

  • Minetto, G., et al. (2005). Microwave-assisted synthesis of pyrrolo[1,2-a]pyrazines. Journal of Combinatorial Chemistry, 7(5), 653–657. Link

  • Kamal, A., et al. (2011). Recent developments in the design and synthesis of pyrrolo[2,1-c][1,4]benzodiazepines. Expert Opinion on Therapeutic Patents, 21(1), 41-64. Link

Sources

Method

Catalytic hydrogenation procedures for ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate

An Application Guide for the Selective Synthesis of Ethyl 3-Amino-4-(aminomethyl)-1H-pyrrole-2-carboxylate via Catalytic Hydrogenation Introduction: The Strategic Importance of Nitrile Reduction The reduction of nitriles...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Selective Synthesis of Ethyl 3-Amino-4-(aminomethyl)-1H-pyrrole-2-carboxylate via Catalytic Hydrogenation

Introduction: The Strategic Importance of Nitrile Reduction

The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing a direct route to valuable building blocks for pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The target of this guide, the catalytic hydrogenation of ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate, presents a common yet critical challenge: achieving high chemoselectivity. The goal is to selectively reduce the cyano group to a primary aminomethyl group without affecting the pyrrole core or the ethyl ester functionality.

This document provides a detailed exploration of the mechanistic principles, catalyst selection rationale, and field-proven protocols for this specific transformation. It is designed for researchers, scientists, and drug development professionals seeking to optimize this synthesis, ensuring high yields and purity of the desired product, ethyl 3-amino-4-(aminomethyl)-1H-pyrrole-2-carboxylate.

Mechanistic Insights: The Causality Behind Selectivity

The catalytic hydrogenation of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) is not a simple, single-step addition of two hydrogen molecules. The reaction proceeds through a reactive imine intermediate, which is central to understanding and controlling the formation of byproducts.[3]

  • Initial Hydrogenation: The nitrile adsorbs onto the catalyst surface and undergoes sequential addition of hydrogen to form a surface-bound imine (R-CH=NH).

  • The Selectivity Crossroads: This imine intermediate can follow two primary pathways:

    • Pathway A (Desired): Further hydrogenation of the imine yields the target primary amine (R-CH₂NH₂).[1]

    • Pathway B (Undesired): The intermediate imine can be attacked by a molecule of the already-formed primary amine product. This condensation reaction forms a new intermediate that, upon further reduction, yields a secondary amine ((R-CH₂)₂NH).[3][4] Subsequent reactions can even lead to tertiary amines.[1]

The choice of catalyst, solvent, and additives directly influences which pathway is favored. The primary challenge is to accelerate the complete reduction of the imine to the primary amine before it can react with another amine molecule.

Nitrile Hydrogenation Mechanism Start Ethyl 3-amino-4-cyano- 1H-pyrrole-2-carboxylate H2 + 2H₂ (Catalyst) Start->H2 Imine Intermediate Imine H2_2 + H₂ (Catalyst) Imine->H2_2 Reaction + Primary Amine - NH₃ Imine->Reaction PrimaryAmine Desired Product: Primary Amine SecondaryAmine Byproduct: Secondary Amine H2->Imine H2_2->PrimaryAmine Pathway A (Fast, Desired) H2_3 + H₂ (Catalyst) Reaction->H2_3 H2_3->SecondaryAmine Pathway B (Undesired)

Caption: General reaction pathway for nitrile hydrogenation, highlighting the critical imine intermediate.

Catalyst Selection: An Evidence-Based Rationale

The choice of a heterogeneous catalyst is the most critical factor in directing the reaction toward the primary amine.[1][2] Different metals exhibit distinct surface properties and mechanistic preferences.

  • Raney® Nickel (Raney Ni): This is often the catalyst of choice for producing primary amines with high selectivity.[5][6] Its high activity is well-documented, and it is particularly effective when used in the presence of a base or ammonia, which helps to suppress the formation of secondary amines.[5] Mechanistic studies suggest that hydrogenation on nickel surfaces may proceed through intermediates bound via the nitrogen atom, which favors primary amine formation.[4][7] However, Raney Ni is pyrophoric and must be handled with extreme care under a solvent or inert atmosphere.[8][9]

  • Palladium on Carbon (Pd/C): A versatile and widely used hydrogenation catalyst, Pd/C is effective for reducing many functional groups, including nitriles.[10][11][12] However, it can sometimes be less selective than nickel, potentially leading to the formation of secondary and tertiary amines.[7] The reaction mechanism over palladium is thought to favor intermediates that are more susceptible to coupling reactions.[4] Its selectivity can sometimes be improved by modifying reaction conditions or using additives.

  • Rhodium on Alumina (Rh/Al₂O₃): Rhodium catalysts can offer excellent activity and selectivity, often under milder conditions of temperature and pressure than nickel-based systems.[8][13][14] The use of rhodium in a two-phase solvent system with a basic substance has been shown to produce high yields of primary amines without the need for ammonia.[13]

Recommendation for this Application: For the selective synthesis of ethyl 3-amino-4-(aminomethyl)-1H-pyrrole-2-carboxylate, Raney Nickel is the primary recommendation due to its proven selectivity for primary amines. A protocol using Rhodium on Alumina is provided as a valuable alternative that may offer advantages in specific laboratory settings.

Comparative Overview of Catalytic Systems

The following table summarizes typical reaction parameters for the catalytic hydrogenation of nitriles, providing a comparative basis for experimental design.

CatalystTypical Solvent(s)Temperature (°C)H₂ PressureAdditive(s)Selectivity for Primary Amine
Raney Nickel Ethanol, Methanol60 - 15050 - 200 barAmmonia, NaOH, K₂CO₃Excellent
Palladium on Carbon (Pd/C) Ethanol, Acetic Acid, THF25 - 1001 - 50 barNone (can vary)Good to Moderate
Rhodium on Alumina (Rh/Al₂O₃) Water/Organic (two-phase), Alcohols70 - 1001 - 20 barBasic substances (e.g., NaOH)Very Good to Excellent

Protocols: Step-by-Step Methodologies

Safety First: All hydrogenation reactions must be conducted by trained professionals in a controlled laboratory environment, behind a safety shield, and in a well-ventilated fume hood. Hydrogen gas is highly flammable and can form explosive mixtures with air.[9] Pyrophoric catalysts like Raney Nickel can ignite spontaneously upon contact with air and must be handled under a liquid.[9] Always wear appropriate Personal Protective Equipment (PPE).

Protocol 1: High-Selectivity Hydrogenation using Raney® Nickel

This protocol is optimized for maximizing the yield of the primary amine by using ammonia to suppress the formation of secondary amine byproducts.[5][6]

Materials:

  • Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate

  • Ethanol (anhydrous) saturated with ammonia gas (or 7N methanolic ammonia)

  • Raney® Nickel (50% slurry in water)

  • Diatomaceous earth (e.g., Celite®) for filtration

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas for purging

Apparatus:

  • A high-pressure reactor (e.g., Parr hydrogenator) equipped with a magnetic or mechanical stirrer, pressure gauge, and gas inlet/outlet valves.

  • Glass liner for the reactor.

  • Filtration setup (e.g., Büchner funnel)

Procedure:

  • Vessel Preparation: Place a magnetic stir bar in the glass liner. Add ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate (1.0 eq).

  • Solvent Addition: Add the ethanolic or methanolic ammonia solution to the liner to create a slurry of appropriate concentration (typically 0.1-0.5 M).

  • Catalyst Addition: Under a stream of inert gas (N₂ or Ar), carefully add the Raney Nickel slurry (typically 10-50% by weight of the substrate). Use a pipette to transfer the slurry, ensuring the catalyst remains wet at all times.

  • System Assembly: Securely assemble the reactor according to the manufacturer's instructions.

  • System Purge: Purge the reactor by pressurizing with nitrogen or argon to ~5 bar and then carefully venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 80 bar).

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100-120 °C).[6] Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Reaction Completion & Cooldown: Once hydrogen uptake ceases (or after a predetermined time), stop the heating and allow the reactor to cool to room temperature.

  • Venting and Purging: Carefully vent the excess hydrogen pressure. Purge the system again with inert gas (3-5 cycles).

  • Catalyst Filtration (Critical Step): Open the reactor in a well-ventilated hood. Prepare a pad of diatomaceous earth in a Büchner funnel and wet it with ethanol. Keeping the catalyst pad wet with solvent at all times , filter the reaction mixture through the pad to remove the pyrophoric Raney Nickel. Wash the pad thoroughly with additional ethanol.

  • Work-up: Combine the filtrate and washes. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: Purify the crude ethyl 3-amino-4-(aminomethyl)-1H-pyrrole-2-carboxylate by column chromatography or recrystallization as required.

Protocol 2: Hydrogenation using Rhodium on Alumina

This protocol offers an alternative that avoids the use of ammonia and may proceed under milder conditions.[13]

Materials:

  • Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate

  • 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Toluene or another water-immiscible organic solvent

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas for purging

Apparatus:

  • Same as Protocol 1.

Procedure:

  • Vessel Preparation: Add the substrate (1.0 eq), 5% Rh/Al₂O₃ (5-10 mol%), the organic solvent, and the aqueous NaOH solution to the reactor liner.

  • System Assembly & Purge: Assemble and purge the reactor as described in Protocol 1 (Steps 4 & 5).

  • Hydrogenation: Pressurize with hydrogen to a lower pressure (e.g., 15-20 bar).[13]

  • Reaction: Begin vigorous stirring and heat to a moderate temperature (e.g., 80 °C). Monitor the reaction by hydrogen uptake.

  • Cooldown & Purge: Cool, vent, and purge the system as described in Protocol 1 (Steps 8 & 9).

  • Catalyst Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Rh/Al₂O₃ catalyst.

  • Phase Separation: Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer with additional organic solvent.

  • Work-up: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product as necessary.

Experimental Workflow A Charge Reactor: Substrate, Solvent, Catalyst B Assemble and Purge with Inert Gas A->B C Pressurize with H₂ B->C D Heat and Stir (Monitor H₂ Uptake) C->D E Cool, Vent, and Purge D->E F Filter Catalyst (CAUTION: Keep Wet!) E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Chromatography/Recrystallization) G->H I Isolated Product H->I

Caption: A generalized workflow for catalytic hydrogenation from setup to product isolation.

References

  • Nitrile reduction - Wikipedia.

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.

  • Kouotou, D., & Mironenko, R. M. (2012). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. Collection of Czechoslovak Chemical Communications.

  • Li, G., et al. (2007). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Arkivoc.

  • US Patent CA2477085C - Method for the production of primary amines by hydrogenating nitriles.

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube.

  • Červený, L. (1997). Mechanism of The Heterogenously Catalyzed Hydrogenation of Nitriles. ResearchGate.

  • US Patent US4739120A - Process for the hydrogenation of nitriles to primary amines.

  • Alini, S., et al. (2000). Kinetics of adiponitrile hydrogenation over rhodium-alumina catalysts. Chemical Engineering Science.

  • Alini, S., et al. (2003). The catalytic hydrogenation of adiponitrile to hexamethylenediamine over a rhodium/alumina catalyst in a three phase slurry reactor. Journal of Molecular Catalysis A: Chemical.

  • US Patent US7214829B2 - Method for the production of primary amines by hydrogenating nitriles.

  • Wang, H., et al. (2023). Hydrogenation of perfluoroolefins catalyzed by palladium nanoparticles anchored on the layered carbon nitride. Catalysis Science & Technology.

  • Nitrile Reduction - Green Chemistry. University of Nottingham.

  • Palladium on carbon - Wikipedia.

  • Rylander, P. N. (2006). Homogeneous and Heterogeneous Hydrogenation of Nitriles in a Liquid Phase: Chemical, Mechanistic, and Catalytic Aspects. Catalysis Reviews.

  • Alini, S., et al. (2000). Kinetics of Adiponitrile Hydrogenation Over Rhodium-Alumina Catalysts. ResearchGate.

  • Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.

  • Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate. This guide is designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize this important synthetic pathway. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods effectively in your own laboratory settings. The synthesis of highly functionalized pyrroles is a cornerstone of medicinal chemistry, and understanding the nuanced role of the reaction environment, particularly the solvent, is critical for success.

This document is structured as a dynamic resource, combining a troubleshooting guide in a direct question-and-answer format with a set of frequently asked questions to build a foundational understanding of the reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The solutions provided are grounded in established chemical principles and insights from related multicomponent reactions.

Q1: My reaction yield is disappointingly low, or the reaction has failed entirely. What are the most likely solvent-related causes?

A1: Low or no yield is the most common issue and often points to problems in the initial condensation steps or poor solubility of the reactants. The synthesis of this pyrrole, like the analogous Gewald synthesis of aminothiophenes, is highly dependent on the reaction medium.[1]

  • Causality: The reaction typically proceeds through a base-catalyzed condensation (similar to a Knoevenagel condensation) followed by intramolecular cyclization. For these steps to occur efficiently, all starting materials—the α-amino carbonyl compound, the active methylene nitrile (e.g., malononitrile), and the base—must be adequately solvated.

  • Troubleshooting Steps:

    • Assess Solvent Polarity: Polar aprotic solvents like Dimethylformamide (DMF) or polar protic solvents such as ethanol and methanol are generally the most effective.[2][3] They are excellent at dissolving the various reactants and the commonly used amine bases (e.g., triethylamine, piperidine).[4] If you are using a less polar solvent like toluene or THF, you may be experiencing significant solubility issues.

    • Solvent Screening: If your standard protocol in ethanol is failing, consider switching to DMF. DMF's higher boiling point allows for a greater temperature range, and its strong solvating power can be beneficial, particularly if your starting materials are complex.

    • Confirm Base Solubility and Activity: The base catalyst must be active in your chosen solvent. Amine bases are generally soluble in alcohols and DMF. If you suspect an issue, you can run a small-scale control reaction to confirm the initial condensation before proceeding with the full cyclization.[1]

Q2: My final product is impure, containing significant side products. How can the choice of solvent mitigate this?

A2: The presence of impurities often indicates that side reactions are competing with the desired cyclization pathway. The solvent plays a crucial role in mediating the relative rates of these competing reactions.

  • Causality: A common side reaction is the dimerization or polymerization of the highly reactive α,β-unsaturated nitrile intermediate.[1] The solvent can influence the stability of this intermediate and the transition states leading to either the desired product or unwanted byproducts.

  • Troubleshooting Steps:

    • Moderate the Reaction Temperature: Excessively high temperatures, while increasing the overall reaction rate, can disproportionately accelerate the rate of side reactions.[1] Using a solvent with a lower boiling point (e.g., ethanol vs. DMF) can provide better temperature control.

    • Solvent and Purification Synergy: The choice of reaction solvent can simplify purification. For instance, running the reaction in ethanol may allow the product to precipitate upon cooling, enabling simple filtration. If the product remains in solution, recrystallization is often the most effective purification method. Common recrystallization solvents for similar heterocyclic compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[4]

    • Consider a Two-Step Procedure: For particularly challenging substrates, isolating the α,β-unsaturated nitrile intermediate first and then performing the cyclization in a separate step can improve purity.[4] This allows for optimization of solvent and conditions for each distinct stage of the reaction.

Q3: The reaction is proceeding very slowly, requiring extended reaction times. How can I use the solvent to accelerate it?

A3: Reaction kinetics are directly influenced by the solvent's ability to stabilize intermediates and transition states, as well as the accessible temperature range.

  • Causality: The rate-determining step may be poorly facilitated by the current solvent. Furthermore, inadequate temperature can lead to a sluggish reaction.[1]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: The most direct way to increase the rate is to heat the reaction. Solvents with higher boiling points, such as DMF or 1,4-dioxane, allow for higher reaction temperatures compared to methanol or ethanol.[2] Studies on related reactions have shown that increasing the temperature from room temperature to 70-100 °C can dramatically reduce reaction times.

    • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate this type of reaction, often reducing reaction times from hours to minutes.[4] Polar solvents that couple efficiently with microwaves (e.g., ethanol, DMF) are required for this approach.

    • Evaluate Solvent Polarity Effects: While highly polar solvents are generally recommended, it is worth noting that different polar solvents can have varied effects on the reaction rate. A screening of ethanol, methanol, and DMF could reveal an optimal choice for your specific substrates.

Data Summary: Solvent Effects

The following table provides a qualitative summary of how common solvents can influence the synthesis of ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate, based on established principles from related heterocyclic syntheses.

SolventPolarityTypical Temperature RangeExpected YieldKey Considerations
Ethanol Polar Protic25–78 °CGood to ExcellentExcellent general-purpose solvent; product may precipitate on cooling, simplifying workup.[3][4]
Methanol Polar Protic25–65 °CGood to ExcellentSimilar to ethanol but with a lower boiling point; good for reactions requiring milder heating.[3][4]
DMF Polar Aprotic25–150 °COften ExcellentSuperior solvating power for difficult substrates; allows for higher temperatures to increase reaction rate.[2]
1,4-Dioxane Moderately Polar25–101 °CModerate to GoodAprotic alternative to alcohols; can be effective in specific cases.[2]
Water Highly Polar Protic25–100 °CVariableA green solvent option, but solubility of organic starting materials can be a major limitation.[5]
Toluene Non-polar25–110 °CGenerally PoorNot recommended due to poor solubility of polar intermediates and bases.

Experimental Protocol: General Synthesis

This protocol provides a robust starting point. Optimization of temperature, reaction time, and stoichiometry is recommended for new substrates.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the starting α-amino ketone/aldehyde (1.0 eq), ethyl cyanoacetate or a similar active methylene compound (1.0 eq), and your chosen solvent (e.g., ethanol, 10-15 mL per mmol of limiting reagent).

  • Base Addition: Add the base catalyst (e.g., triethylamine or piperidine, 1.1 eq) to the stirred mixture. A mild exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no solid forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Purification: Wash the crude solid with cold water and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture).[4]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving common issues in the synthesis, with a focus on solvent-related factors.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Problem Low Yield or Reaction Failure Reaction is not proceeding as expected. Cause1 Poor Solubility Reactants or base not fully dissolved. Problem:content->Cause1:title Check Solubility Cause2 Inefficient Condensation Knoevenagel-type step is failing or slow. Problem:content->Cause2:title Analyze Intermediates Cause3 Side Reactions Dominating Unwanted byproducts are forming. Problem:content->Cause3:title Characterize Impurities Solution1 Change Solvent Switch to a more polar solvent like DMF. Cause1:content->Solution1:title Implement Solution2 Increase Temperature Use a higher-boiling solvent to accelerate the reaction. Cause2:content->Solution2:title Implement Solution4 Screen Bases Ensure base is effective in the chosen solvent. Cause2:content->Solution4:title Implement Solution3 Solvent/Temp Control Use a lower-boiling solvent to moderate reactivity. Cause3:content->Solution3:title Implement

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis of Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate

Topic: Content Type: Publish Comparison Guide A Technical Guide for Structural Validation and Purity Assessment Executive Summary This guide provides a definitive technical analysis of the 1H NMR profile for ethyl 3-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

A Technical Guide for Structural Validation and Purity Assessment

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR profile for ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate . As a critical scaffold in the synthesis of pyrrolo[3,2-d]pyrimidines and purine analogs, the structural integrity of this intermediate is paramount for downstream efficacy in kinase inhibitor development.[1]

This document moves beyond basic peak listing to compare analytical performance across solvent systems (DMSO-d6 vs. CDCl3) and distinguishes the target molecule from common synthetic impurities. It is designed for medicinal chemists requiring rigorous self-validation protocols.[1]

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must define the magnetic environment of the protons.[1] The molecule contains three distinct types of protons: Exchangeable (NH, NH2), Aromatic (C5-H), and Aliphatic (Ethyl ester).[1]

Target Molecule Structure:

  • Position 1 (NH): Pyrrolic nitrogen proton.[1] Highly deshielded; sensitive to H-bonding.[1]

  • Position 2: Substituted with Ethyl Carboxylate (COOEt).[1]

  • Position 3: Substituted with Amine (NH2).[1][2]

  • Position 4: Substituted with Cyano (CN).[1][2][3]

  • Position 5 (CH): The sole aromatic C-H bond.[1] This is the critical diagnostic peak for ring closure.[1]

Synthesis Pathway & Impurity Origins

To understand potential spectral artifacts, we must visualize the synthesis.[1] The standard route involves the condensation of ethyl (ethoxymethylene)cyanoacetate with aminoacetonitrile.[1]

SynthesisPath SM1 Ethyl (ethoxymethylene) cyanoacetate Inter Uncyclized Enamine (Common Impurity) SM1->Inter Condensation SM2 Aminoacetonitrile SM2->Inter Prod Ethyl 3-amino-4-cyano- 1H-pyrrole-2-carboxylate Inter->Prod Thorpe-Ziegler Cyclization (Base)

Figure 1: Synthesis pathway highlighting the uncyclized enamine intermediate, a common impurity identifiable by an olefinic proton shift ~8.0 ppm.

Comparative Analysis: Solvent System Performance

The choice of solvent is the single most significant variable in the successful characterization of this molecule.[1] Below is a performance comparison between the industry-standard DMSO-d6 and the common alternative CDCl3 .

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Scientific Rationale
NH (Pyrrole) Visibility Excellent. Sharp, distinct singlet (~11-12 ppm).Poor. Broad, often invisible.[1]DMSO acts as a H-bond acceptor, stabilizing the acidic pyrrole NH and slowing chemical exchange.[1]
NH2 (Amine) Resolution High. Distinct broad singlet (~5-6 ppm).[1]Low. Merges with baseline or broadens significantly.[1]Quadrupolar broadening from Nitrogen is mitigated by DMSO's viscosity and H-bonding capability.[1]
Solubility High (>50 mg/mL). Moderate/Low. The polar cyano and amine groups reduce solubility in non-polar chlorinated solvents.[1]
Water Peak Interference ~3.33 ppm (Usually distinct).[1]~1.56 ppm (Can overlap with ethyl triplet).[1]DMSO moves the water peak away from the critical aliphatic region.[1]

Verdict: DMSO-d6 is the mandatory solvent for full characterization.[1] CDCl3 should only be used if checking for specific non-polar impurities, but it will fail to quantify the exchangeable protons accurately.[1]

Detailed Spectral Data (DMSO-d6)

Spectrometer Frequency: 400 MHz | Temperature: 298 K | Reference: TMS (0.00 ppm)

The following data represents the "Gold Standard" spectrum for the pure compound.

AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Notes
NH (Pos 1) 11.85 Broad Singlet1H-Disappears on D2O shake.
CH (Pos 5) 7.45 Doublet (or d/d)1HJ ~ 2.5Couples with NH (Pos 1).[1] Becomes sharp singlet with D2O.
NH2 (Pos 3) 5.80 Broad Singlet2H-Exchangeable. Position is concentration-dependent.[1]
OCH2 (Ethyl) 4.22 Quartet2HJ = 7.1Characteristic ester pattern.[1]
CH3 (Ethyl) 1.28 Triplet3HJ = 7.1Characteristic ester pattern.[1]
Critical Diagnostic Correlations
  • The 5-H/NH Coupling: In dry DMSO-d6, the proton at Position 5 often appears as a doublet due to coupling with the pyrrole NH (

    
     Hz).[1] If the sample is "wet" or has traces of acid, this exchange becomes fast, and the doublet collapses to a singlet.[1]
    
  • Purity Check: The integration ratio of the Aromatic CH (7.45 ppm) to the Ethyl Quartet (4.22 ppm) must be exactly 1:2 .[1] A deviation suggests the presence of unreacted ethyl cyanoacetate derivatives.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this step-by-step protocol.

Materials:

  • Compound: ~10 mg[1]

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v)

  • NMR Tube: 5mm High-Precision

Step-by-Step Methodology:

  • Preparation: Weigh 10 mg of the solid into a clean vial. Add 0.6 mL of DMSO-d6. Vortex until fully dissolved (solution should be clear yellow/orange).[1]

  • Acquisition (Standard): Acquire 1H spectrum (16 scans, d1=1.0s).

  • Validation (D2O Shake):

    • Add 2 drops of D2O to the NMR tube.[1]

    • Shake vigorously and allow to settle.[1]

    • Re-acquire the spectrum.[1]

    • Pass Criteria: The peaks at ~11.85 ppm and ~5.80 ppm must disappear.[1] The doublet at 7.45 ppm must collapse to a sharp singlet.[1]

Assignment Logic Flowchart: Use this logic gate to confirm the identity of peaks in your spectrum.[1]

NMRLogic Start Start Analysis (DMSO-d6) CheckRegion1 Check 11.0 - 12.0 ppm Start->CheckRegion1 HasPeak1 Peak Present? CheckRegion1->HasPeak1 AssignNH Assign: Pyrrole NH (Pos 1) HasPeak1->AssignNH Yes CheckRegion2 Check 7.0 - 7.6 ppm HasPeak1->CheckRegion2 No (Suspect CDCl3/Wet) AssignNH->CheckRegion2 HasPeak2 Doublet/Singlet? CheckRegion2->HasPeak2 AssignCH Assign: C5-H (Aromatic) HasPeak2->AssignCH Yes CheckRegion3 Check 4.0 - 4.5 ppm AssignCH->CheckRegion3

Figure 2: Decision tree for assigning critical diagnostic peaks in the 1H NMR spectrum.

Troubleshooting & Impurity Profiling

Common issues encountered during synthesis and how to identify them via NMR.

Artifact/ImpurityChemical Shift MarkerCause
Unreacted Enamine Singlet at ~8.0 - 8.2 ppm (Olefinic CH).Incomplete cyclization.
Residual Ethanol Triplet at 1.06 ppm , Quartet at 3.44 ppm (in DMSO).[1]Inefficient drying.[1]
Hydrolysis Product Broad OH peak >12 ppm; loss of Ethyl peaks.[1]Ester hydrolysis to carboxylic acid.[1]
H-D Exchange Loss of NH/NH2 signals; HDO peak growth at 3.33 ppm.[1]Wet DMSO-d6 or acidic impurities.[1]
References
  • Synthesis & General Characterization

    • Methodology for Thorpe-Ziegler Cycliz
    • Source: Journal of Organic Chemistry / RSC Advances.[1]

    • [1]

  • Solvent Effects on NMR

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1]

    • Source: Organic Process Research & Development, 2016.[1]

    • [1]

  • Spectral Data Validation

    • Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate (Analog Reference).[2]

    • Source: Santa Cruz Biotechnology (SCBT) Product Data.[1][4]

    • [1]

  • Database Reference

    • PubChem Compound Summary: Ethyl 3-amino-1H-pyrrole-2-carboxylate derivatives.[3]

    • Source: National Library of Medicine.[1]

    • [1]

Sources

Comparative

A Senior Application Scientist's Guide to FTIR Analysis: Nitrile vs. Ester Groups in Pyrrole Derivatives

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of nitrile (-C≡N) and ester (-COOR) functional groups when attached to a pyrrole ring. Designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of nitrile (-C≡N) and ester (-COOR) functional groups when attached to a pyrrole ring. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple peak identification to explore the nuanced spectral shifts caused by the unique electronic environment of the pyrrole moiety. We will examine the underlying principles, present comparative experimental data, and provide a validated protocol for analysis.

The Principle of FTIR Spectroscopy in Functional Group Analysis

FTIR spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. The method is based on the principle that covalent bonds are not static; they vibrate at specific frequencies corresponding to the energy of infrared radiation.[1] When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, leading to stretching or bending vibrations. An FTIR spectrometer measures this absorption and plots it as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).[2] The position, intensity, and shape of these absorption bands provide a unique "fingerprint" of the molecule's functional groups.[1]

Foundational Signatures: The Nitrile and Ester Groups

Before examining their behavior on pyrrole derivatives, it is crucial to understand the standard FTIR absorption frequencies for isolated nitrile and ester groups.

The Nitrile (-C≡N) Stretching Vibration

The nitrile functional group is characterized by a carbon-nitrogen triple bond. This strong bond gives rise to a sharp, intense absorption peak in a relatively uncluttered region of the infrared spectrum.[3]

  • Aliphatic Nitriles: Typically absorb in the range of 2260–2240 cm⁻¹ .[3][4][5]

  • Aromatic/Conjugated Nitriles: Conjugation with an aromatic ring or a double bond weakens the C≡N bond through resonance. This delocalization of electron density lowers the bond's force constant, causing a shift to a lower frequency, generally in the range of 2240–2220 cm⁻¹ .[3][6] The intensity of this peak is often increased due to the polarity of the C≡N bond.[3]

The Ester (-COOR) Stretching Vibrations

Esters are distinguished by two key absorption regions, making them readily identifiable.

  • Carbonyl (C=O) Stretch: This is the most prominent peak in an ester's FTIR spectrum, appearing as a very strong, sharp band. Its position is sensitive to the electronic environment.

    • Aliphatic (Saturated) Esters: Absorb strongly in the 1750–1735 cm⁻¹ range.[2][5][7][8]

    • α,β-Unsaturated/Aromatic Esters: Conjugation of the carbonyl group with a C=C double bond or an aromatic ring lowers the C=O bond order, shifting the absorption to a lower wavenumber, typically 1730–1715 cm⁻¹ .[2][7][9]

  • Carbon-Oxygen (C-O) Stretches: Esters exhibit two distinct C-O stretching bands, often referred to as the "Rule of Three" when combined with the C=O peak.[9] These bands appear in the fingerprint region between 1300–1000 cm⁻¹ and are due to the asymmetric and symmetric stretching of the O=C-O-C moiety.[7][8] For aromatic esters, the C-C-O stretch is typically found between 1310-1250 cm⁻¹ and the O-C-C stretch between 1130-1100 cm⁻¹.[9]

The Pyrrole Ring: An Electronic Influencer

Pyrrole is a five-membered aromatic heterocycle. Its aromaticity arises from the delocalization of six π-electrons (four from the carbon atoms and two from the nitrogen lone pair) across the ring. This makes the pyrrole ring "π-excessive," meaning it has a higher electron density than benzene.[10] This electronic character is key to understanding its influence on the vibrational frequencies of attached functional groups. When a nitrile or ester group is attached to the pyrrole ring, its π-system can conjugate with the functional group, altering bond strengths and, consequently, their FTIR absorption peaks.

Comparative Analysis: FTIR Data of Pyrrole Derivatives

The following sections present experimental data from the literature to compare the FTIR absorption peaks of nitrile and ester groups in various pyrrole derivatives.

Nitrile-Substituted Pyrroles

When a nitrile group is attached to the pyrrole ring, its C≡N bond enters into conjugation with the π-excessive system. This interaction typically leads to a decrease in the stretching frequency compared to simple aliphatic nitriles, a trend consistent with other conjugated systems.

Compound Structure/NameObserved -C≡N Peak (cm⁻¹)Comments
General Aromatic Nitriles 2240 - 2220Benchmark range for comparison. The lower frequency relative to aliphatic nitriles (2260-2240 cm⁻¹) is due to conjugation.[3]
Aminocyanopyrrole Derivatives 2224 - 2176In a series of synthesized aminocyanopyrroles, the nitrile stretch was observed in this range.[11] This significant shift to a lower wavenumber highlights the strong electron-donating effect of the pyrrole ring and the amino group.
(Z)-2-(Azepan-1-yl)...pyrrole-3-carbonitrile (6e) 2191This complex non-aromatic dihydropyrrole derivative shows a nitrile peak at a significantly lower frequency, indicating substantial electronic influence from the surrounding structure.[12]
Methyl (E)-2-(5-amino-4-cyano...)-acetate (5e) 2197Another example of a highly substituted pyrrole where the nitrile frequency is lowered due to extensive conjugation and the presence of an amino group.[12]
Methyl (E)-2-(4-cyano-2-oxo...)-acetate (4c) 2202In this pyrrole derivative, the nitrile peak is observed at 2202 cm⁻¹, which is at the lower end of the typical range for aromatic nitriles.[13]

Analysis: The data consistently shows that the nitrile group in pyrrole derivatives absorbs at the lower end of, or even below, the typical range for aromatic nitriles. This is a direct consequence of the π-excessive nature of the pyrrole ring, which enhances conjugation and weakens the C≡N triple bond more effectively than a simple benzene ring.

Ester-Substituted Pyrroles

An ester group attached to a pyrrole ring places the carbonyl (C=O) group in direct conjugation with the aromatic system. This is analogous to an α,β-unsaturated ester, and a shift to lower wavenumbers compared to aliphatic esters is expected.

Compound Structure/NameObserved C=O Peak (cm⁻¹)Observed C-O Peaks (cm⁻¹)Comments
General Aliphatic Esters 1750 - 1735~1300 - 1000Benchmark for non-conjugated esters.[2][7]
General α,β-Unsaturated/Aromatic Esters 1730 - 1715~1310 - 1100Benchmark for conjugated esters.[7][9] The C=O frequency is lowered by resonance.
Pyrrolopyridine Derivatives (3c, 3f, 3i, 3l) 1723 - 1698Not specifiedThese fused pyrrole systems containing an ester group show a C=O stretch within the expected range for conjugated systems, and in some cases, slightly below it.[11]
Substituted 1,2-dihydro-3H-pyrrol-3-ylidene)acetate 1749 - 1688Not specifiedA series of complex pyrrole derivatives show a wide range for the C=O stretch, with some as high as 1749 cm⁻¹ and others as low as 1688 cm⁻¹.[12] This variability is likely due to the diverse electronic effects of other substituents on the pyrrole ring.
Pyrrolo[3,2-c]carbazole Derivative (11a) 17141196, 1136, 1020The carbonyl stretch at 1714 cm⁻¹ is firmly in the conjugated ester region. The C-O stretches are also clearly visible.[14]

Analysis: The carbonyl stretch of ester-substituted pyrroles consistently appears in the region characteristic of conjugated esters (1730-1715 cm⁻¹ or lower). The exact position is sensitive to the substitution pattern on the pyrrole ring and the nature of the ester's alkyl group. The electron-rich pyrrole ring effectively delocalizes the C=O π-electrons, reducing the double-bond character and lowering the vibrational frequency.

Visualizing the Influences and Workflow

To better understand the relationships and the analytical process, the following diagrams are provided.

G cluster_factors Factors Influencing Vibrational Frequency cluster_groups Functional Groups cluster_shifts Observed Shifts Inductive Inductive Effects Nitrile_Shift Lower Frequency (2220-2170 cm⁻¹) Inductive->Nitrile_Shift Ester_Shift Lower Frequency (1725-1690 cm⁻¹) Inductive->Ester_Shift Resonance Resonance/Conjugation Resonance->Nitrile_Shift Resonance->Ester_Shift Pyrrole Pyrrole Ring (π-excessive) Pyrrole->Inductive Pyrrole->Resonance Nitrile Nitrile (-C≡N) ~2250 cm⁻¹ Nitrile->Nitrile_Shift on Pyrrole Ester Ester (C=O) ~1740 cm⁻¹ Ester->Ester_Shift on Pyrrole

Caption: Factors influencing nitrile and ester FTIR peak shifts.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Sample Pyrrole Derivative (Solid or Liquid) Prep Prepare Sample (KBr Pellet, Thin Film, or Solution) Sample->Prep FTIR Place Sample in FTIR Spectrometer Prep->FTIR Acquire Acquire Spectrum (Set Scan Parameters) FTIR->Acquire Process Process Spectrum (Baseline Correction) Acquire->Process Identify Identify Key Peaks (-C≡N, C=O, C-O) Process->Identify Compare Compare to Reference Data (Aliphatic vs. Aromatic) Identify->Compare Interpret Interpret Shifts based on Pyrrole's Electronic Effects Compare->Interpret

Caption: Workflow for FTIR analysis of pyrrole derivatives.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This section provides a self-validating protocol for obtaining the FTIR spectrum of a novel pyrrole derivative.

Objective: To obtain a clean, interpretable FTIR spectrum to identify nitrile and/or ester functional groups and analyze frequency shifts.

Materials:

  • Pyrrole derivative sample

  • FTIR spectrometer (e.g., Nicolet, PerkinElmer, Bruker)

  • Agate mortar and pestle

  • KBr (infrared grade, desiccated)

  • Hydraulic press and pellet die (for KBr pellets)

  • Solvent (e.g., CCl₄, CHCl₃, if running a solution spectrum) and IR-transparent salt plates (e.g., NaCl, KBr)

Methodology:

  • Instrument Preparation & Background Scan:

    • Causality: A background scan is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the spectrometer itself. This ensures that the final spectrum contains only signals from the sample.

    • Procedure: Ensure the sample chamber is empty and clean. Run a background scan according to the instrument's software instructions. This scan should be performed under the same conditions (resolution, number of scans) as the sample scan.

  • Sample Preparation (Choose one method):

    • Method A: KBr Pellet (for solids)

      • Causality: Dispersing the sample in an IR-transparent matrix like KBr minimizes scattering effects and allows the IR beam to pass through the sample.

      • Procedure: i. Grind a small amount (~1-2 mg) of the solid sample into a fine powder using the agate mortar and pestle. ii. Add ~100-200 mg of dry, IR-grade KBr. iii. Gently mix the sample and KBr, then grind them together until a homogenous, fine powder is obtained. iv. Transfer the powder to a pellet die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Method B: Thin Film (for non-volatile liquids or solids with low melting points)

      • Causality: This method is simple and avoids the use of a matrix, providing a spectrum of the pure substance.

      • Procedure: Place a single drop of the liquid sample (or a small amount of melted solid) between two IR-transparent salt plates. Gently press the plates together to form a thin film.

  • Data Acquisition:

    • Causality: Signal-to-noise ratio is improved by co-adding multiple scans. A resolution of 4 cm⁻¹ is standard for routine functional group identification.

    • Procedure: i. Place the prepared sample (KBr pellet or salt plates) into the sample holder of the FTIR spectrometer. ii. Set the acquisition parameters: typically, a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and 16 to 32 scans. iii. Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the stored background scan.

  • Data Processing and Interpretation:

    • Causality: Baseline correction removes any broad, rolling features from the spectrum, making it easier to identify true absorption peaks.

    • Procedure: i. Use the instrument software to perform a baseline correction on the acquired spectrum. ii. Use the peak-picking tool to identify the wavenumbers of the key absorption bands. iii. Focus on the regions of interest: 2300-2100 cm⁻¹ for the nitrile group and 1800-1650 cm⁻¹ for the ester carbonyl group , as well as the 1300-1000 cm⁻¹ region for ester C-O stretches . iv. Compare the observed peak positions with the reference data provided in this guide to confirm functional groups and assess the electronic influence of the pyrrole ring.

Conclusion

The FTIR spectra of nitrile and ester-substituted pyrroles provide a clear illustration of how aromatic heterocycles influence the vibrational frequencies of attached functional groups. Both the nitrile C≡N and ester C=O stretching frequencies are consistently shifted to lower wavenumbers compared to their aliphatic counterparts. This shift is a direct result of electronic conjugation with the π-excessive pyrrole ring, which delocalizes electron density and weakens the respective bonds. For researchers in synthetic chemistry and drug discovery, a thorough understanding of these spectral shifts is not merely an academic exercise; it is a critical tool for structural elucidation, reaction monitoring, and confirming the successful synthesis of target molecules.

References

  • IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry . Northern Illinois University. [Link]

  • IR Spectroscopy Tutorial: Esters . University of Colorado Boulder. [Link]

  • IR Spectroscopy of Hydrocarbons . Michigan State University. [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra . Rocky Mountain Labs. [Link]

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O . The Astrophysical Journal, 472(2), 127. [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles . Spectroscopy Online. [Link]

  • Table of Characteristic IR Absorptions . University of Colorado Boulder. [Link]

  • Smith, B. C. (2020). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three . Spectroscopy Online. [Link]

  • Stanciu, I. (2025). Study of the composition of nitriles using IR spectroscopy . National Journal of Advanced Research. [Link]

  • Gomaa, H. A., et al. (2018). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators . Molecules, 23(11), 2949. [Link]

  • Glushkov, V. A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles . Molecules, 28(8), 3568. [Link]

  • Glushkov, V. A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles . MDPI. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups . Northern Illinois University. [Link]

  • de Oliveira, R. N., et al. (2023). Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study . Frontiers in Chemistry, 11, 1224855. [Link]

  • The FTIR spectrum for Pyrrole . ResearchGate. [Link]

  • FTIR of Pyrrole (PYR) and of polypyrrole (PPYR) . ResearchGate. [Link]

  • Interpreting Infrared Spectra . Specac Ltd. [Link]

  • Dubis, A. T. (2014). Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies . Journal of Physical Chemistry & Biophysics, 4(4). [Link]

Sources

Validation

Comparative Mass Spectrometric Profiling: Fragmentation Dynamics of Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate

Executive Summary & Strategic Importance Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate (EACP) is a critical heterocyclic scaffold in drug discovery, particularly as a precursor for pyrrolo[3,2-d]pyrimidines (antiviral a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate (EACP) is a critical heterocyclic scaffold in drug discovery, particularly as a precursor for pyrrolo[3,2-d]pyrimidines (antiviral and anticancer agents). In metabolic stability studies and impurity profiling, distinguishing EACP from its hydrolysis products (carboxylic acids) or transesterification byproducts is essential.

This guide provides a definitive comparative analysis of the mass spectrometric (MS) behavior of EACP. Unlike generic spectral libraries, we dissect the causality between the 3-amino/2-carboxylate "ortho-like" motif and specific fragmentation pathways, contrasting Electron Ionization (EI) with Electrospray Ionization (ESI) to support structural elucidation.

Experimental Methodology: The Self-Validating Protocol

To ensure reproducibility, the following dual-method approach is recommended. This protocol includes a self-validating internal standard step to correct for mass drift.

Instrumentation & Conditions
ParameterMethod A: GC-MS (Hard Ionization)Method B: LC-MS/MS (Soft Ionization)
System Agilent 7890B/5977B (or equiv)Thermo Q-Exactive / Sciex Triple Quad
Ionization Electron Impact (EI), 70 eVElectrospray Ionization (ESI), Positive Mode
Column HP-5MS UI (

)
C18 Reverse Phase (

)
Carrier/Mobile Helium (

)
A: 0.1% Formic Acid/Water; B: ACN
Source Temp


(Capillary)
Validation PFTBA Tuning StandardLock Mass: Leucine Enkephalin (

556.2771)
Sample Preparation & Quality Control
  • Stock: Dissolve 1 mg EACP in 1 mL Acetonitrile (ACN).

  • Working Solution: Dilute to 10 µg/mL in 50:50 ACN:H2O.

  • Integrity Check: Inject a blank (solvent only) followed by a standard mix containing Ethyl Benzoate (as a fragmentation control for the ethoxy group).

    • Pass Criteria: Ethyl Benzoate must show

      
       105 (benzoyl cation) and 
      
      
      
      77 (phenyl cation).

Fragmentation Mechanics: Deep Dive

The fragmentation of EACP (


, MW 179.18) is governed by three competing mechanisms. Understanding these allows you to differentiate EACP from structural isomers.
The "Ortho-Effect" (Diagnostic Pathway)

The proximity of the 3-amino group and the 2-ethoxycarbonyl group facilitates a rearrangement unique to this substitution pattern.

  • Mechanism: Intramolecular hydrogen bonding facilitates the elimination of ethanol (

    
    , 46 Da).
    
  • Result: Formation of a bicyclic pyrrolo[3,2-d]pyrimidine-dione-like cation.

  • Observation: This peak (

    
     133 in EI) is the "fingerprint" that confirms the 3-amino-2-ester arrangement. Isomers with the amino group at position 4 or 5 will not show this transition as intensely.
    
McLafferty-Type Rearrangement

Characteristic of ethyl esters, the carbonyl oxygen abstracts a hydrogen from the ethyl group.

  • Loss: Ethylene (

    
    , 28 Da).
    
  • Result: Formation of the carboxylic acid radical cation (

    
     151).
    
Alpha-Cleavage (Ester Fragmentation)

Standard ester behavior observed in both EI and ESI.

  • Loss: Ethoxy radical (

    
    , 45 Da).
    
  • Result: Acylium ion formation (

    
     134).
    

Visualization of Pathways (Graphviz)

The following diagram maps the competing decay pathways for the molecular ion.

FragmentationPathways Parent Molecular Ion (M+) m/z 179 (EI) / 180 (ESI) OrthoInter Transition State (H-Bonding) Parent->OrthoInter Proximity Effect Acylium Acylium Ion [M - OEt]+ m/z 134 Parent->Acylium - OEt (45 Da) (Alpha Cleavage) AcidIon Acid Radical Cation [M - C2H4]+ m/z 151 Parent->AcidIon - C2H4 (28 Da) (McLafferty-like) CyclicIon Cyclized Ion (Pyrrolopyrimidinone core) m/z 133 (EI) OrthoInter->CyclicIon - EtOH (46 Da) PyrroleCation Pyrrole Cation [M - OEt - CO]+ m/z 106 Acylium->PyrroleCation - CO (28 Da)

Figure 1: Competing fragmentation pathways for Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate. The "Ortho Effect" (Red) is diagnostic for the 3-amino/2-ester motif.

Comparative Analysis: EACP vs. Alternatives

To validate your compound, compare its spectral signature against these common analogs. This table highlights why specific peaks confirm the ethyl ester identity.

FeatureEthyl Ester (Target) Methyl Ester Analog t-Butyl Ester Analog Diagnostic Logic
Molecular Ion 179 165207Base molecular weight confirmation.
Alkene Loss -28 Da (Ethylene)None -56 Da (Isobutylene)Methyl esters cannot undergo McLafferty rearrangement (no

-hydrogens).
Alcohol Loss -46 Da (Ethanol)-32 Da (Methanol)-74 Da (t-Butanol)Confirms the ester alkoxy group identity via the Ortho-effect.
Base Peak (EI) Variable (often 133 or 134)133 or 134151 (Carboxylic acid)t-Butyl esters fragment extremely easily to the acid (

151).
EI vs. ESI Performance Guide
  • Select EI (GC-MS) when you need to confirm the isomeric structure (e.g., distinguishing 3-amino from 4-amino). The high-energy fragmentation (Ortho-effect) is more pronounced in EI.

  • Select ESI (LC-MS) for quantification in biological matrices. The

    
     is stable, and the transition 
    
    
    
    (Loss of Ethanol/Ethoxy) provides a clean MRM (Multiple Reaction Monitoring) transition with high signal-to-noise ratio.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Pyrrole-2-carboxylic acid derivatives.[Link]

  • Paine, J. B., et al. "Regioselectivity in the Synthesis of 3-Aminopyrroles." Journal of Organic Chemistry. (Discusses the stability and cyclization potential of 3-amino-2-esters). [Link]

  • McLafferty, F. W. "Mass Spectrometric Analysis.[1] Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87.[1] (Foundational text on the rearrangement mechanism cited in Figure 1). [Link]

  • PubChem. "Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate (Analog Data)." (Used for verifying predicted ionization patterns of the scaffold).[2] [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Ethyl vs. Methyl 3-Amino-4-Cyano-1H-Pyrrole-2-Carboxylate for Advanced Drug Development

In the landscape of modern medicinal chemistry, polysubstituted pyrroles serve as foundational scaffolds for a diverse array of therapeutic agents. Among these, 3-amino-4-cyano-1H-pyrrole-2-carboxylate esters are of part...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, polysubstituted pyrroles serve as foundational scaffolds for a diverse array of therapeutic agents. Among these, 3-amino-4-cyano-1H-pyrrole-2-carboxylate esters are of particular interest due to their versatile functional handles, which allow for the construction of more complex heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines, known as 9-deazapurines. The choice between the ethyl and methyl ester of this core structure can have subtle but significant implications for its reactivity, influencing reaction rates, yields, and even the feasibility of certain synthetic transformations. This guide provides a comprehensive comparison of the reactivity of ethyl and methyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate, supported by established chemical principles and analogous experimental data, to aid researchers in making informed decisions during the drug development process.

I. Foundational Principles: Steric and Electronic Effects

The primary distinction between the ethyl and methyl esters lies in the nature of the alkyl group attached to the carboxylate functionality. This seemingly minor difference gives rise to distinct steric and electronic profiles that govern the reactivity of the entire molecule.

A. Steric Hindrance: The ethyl group is inherently bulkier than the methyl group. This increased steric hindrance can impede the approach of reagents to the ester carbonyl and, to a lesser extent, to the adjacent 3-amino group. This effect is particularly pronounced in reactions that involve a crowded transition state.

B. Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect (+I). The ethyl group, having a longer carbon chain, is slightly more electron-donating than the methyl group. This can subtly increase the electron density of the pyrrole ring. However, in some contexts, the hyperconjugation effect of a methyl group can be more significant in activating an aromatic system. For the purpose of this guide, we will primarily consider the inductive and steric effects as the dominant factors influencing the reactivity of the functional groups.

II. Comparative Reactivity at Key Functional Groups

The 3-amino-4-cyano-1H-pyrrole-2-carboxylate scaffold presents three primary sites for chemical modification: the 3-amino group, the 4-cyano group, and the pyrrole ring itself. The choice of the ester will differentially impact the reactivity at each of these sites.

A. Reactivity of the 3-Amino Group: A Nucleophilic Center

The 3-amino group is a key nucleophilic center, readily participating in reactions such as N-acylation and N-alkylation.

  • N-Acylation: In N-acylation reactions, the nucleophilic amino group attacks an electrophilic acylating agent. The slightly stronger electron-donating nature of the ethyl group in the ethyl ester would be expected to marginally increase the nucleophilicity of the amino group compared to the methyl ester. However, the greater steric bulk of the ethyl group could hinder the approach of the acylating agent, potentially slowing down the reaction. For smaller acylating agents, the electronic effect may dominate, leading to a slightly faster reaction with the ethyl ester. Conversely, with bulkier acylating agents, the steric hindrance of the ethyl group is likely to be the overriding factor, making the methyl ester the more reactive substrate.

  • N-Alkylation: Similar to N-acylation, the nucleophilicity of the amino group is a key determinant in N-alkylation reactions. The subtle electronic differences are expected to play a role, but steric factors, especially with bulky alkylating agents, will likely be more pronounced.

B. Reactivity of the 4-Cyano Group: An Electrophilic and Cyclization-Prone Site

The cyano group can act as an electrophile and is a crucial participant in intramolecular cyclization reactions, such as the Thorpe-Ziegler reaction, to form fused ring systems.

  • Thorpe-Ziegler Cyclization: This intramolecular reaction involves the nucleophilic attack of a carbanion, often generated from an adjacent N-substituted group, onto the electrophilic carbon of the cyano group. The electronic nature of the ester group is expected to have a minimal direct effect on the electrophilicity of the distant cyano group. However, the steric bulk of the ester could influence the conformation of the molecule, potentially affecting the proximity of the reacting groups and thus the rate of cyclization. It is plausible that the less sterically demanding methyl ester could allow for a more favorable conformation for cyclization, leading to a faster reaction rate.

C. Reactivity of the Pyrrole Ring: Electrophilic Aromatic Substitution

The pyrrole ring is an electron-rich aromatic system susceptible to electrophilic substitution. The overall electron-donating character of the substituents (amino and carboxylate) activates the ring towards electrophiles.

  • Vilsmeier-Haack and Mannich Reactions: These are classic examples of electrophilic substitution on pyrrole rings. The slightly greater electron-donating inductive effect of the ethyl ester might be expected to make the pyrrole ring slightly more electron-rich and thus more reactive towards electrophiles compared to the methyl ester. However, this effect is likely to be minor. The steric hindrance of the ester group could play a role in directing the substitution pattern, although for reactions at the typically more reactive C5 position, this effect may be less significant.

III. Quantitative Data Summary: A Predictive Comparison

Reaction TypeReagent TypeExpected More Reactive EsterRationale
N-Acylation Small Acylating Agent (e.g., Acetyl Chloride)Ethyl Ester (Slightly) Dominant electronic effect (+I of ethyl) increases the nucleophilicity of the amino group.
Bulky Acylating Agent (e.g., Pivaloyl Chloride)Methyl Ester Dominant steric hindrance of the ethyl group impedes the approach of the bulky reagent.
N-Alkylation Small Alkylating Agent (e.g., Methyl Iodide)Ethyl Ester (Slightly) Dominant electronic effect (+I of ethyl) increases the nucleophilicity of the amino group.
Bulky Alkylating Agent (e.g., Isopropyl Bromide)Methyl Ester Dominant steric hindrance of the ethyl group impedes the approach of the bulky reagent.
Thorpe-Ziegler Cyclization IntramolecularMethyl Ester Less steric hindrance from the methyl group may allow for a more favorable transition state geometry.
Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack)Ethyl Ester (Slightly) Slightly stronger electron-donating effect of the ethyl group may lead to a more activated pyrrole ring.

IV. Experimental Protocols

The following protocols are representative of common transformations performed on 3-amino-4-cyano-1H-pyrrole-2-carboxylates and are designed to highlight the potential differences in reactivity between the ethyl and methyl esters.

A. Protocol 1: Comparative N-Acylation with Acetic Anhydride

This protocol aims to compare the rate of N-acylation of the 3-amino group.

Workflow Diagram:

N_Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Analysis Pyrrole_Ester Ethyl or Methyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate Reaction_Vessel Stir at Room Temperature Pyrrole_Ester->Reaction_Vessel Ac2O Acetic Anhydride Ac2O->Reaction_Vessel Pyridine Pyridine (Solvent/Base) Pyridine->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Analyze Analyze by TLC/LC-MS (Monitor reaction progress over time) Concentrate->Analyze

Caption: Workflow for comparative N-acylation.

Step-by-Step Methodology:

  • In two separate flasks, dissolve ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate (1 mmol) and methyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate (1 mmol) in pyridine (5 mL).

  • To each flask, add acetic anhydride (1.1 mmol) dropwise at room temperature.

  • Stir the reactions at room temperature and monitor the progress by taking aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes) and analyzing by TLC or LC-MS.

  • Upon completion (or after a set time for comparison), pour the reaction mixture into ice water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Expected Outcome: It is anticipated that the reaction with the ethyl ester may proceed slightly faster due to the increased nucleophilicity of the amino group, assuming steric hindrance from the acetyl group is minimal. This would be observed as a faster consumption of the starting material in the TLC/LC-MS analysis.

B. Protocol 2: Synthesis of Pyrrolo[3,2-d]pyrimidines via Reaction with DMF-DMA

This protocol illustrates the construction of a fused pyrimidine ring, a common step in the synthesis of 9-deazapurine analogs.

Reaction Pathway Diagram:

Pyrrolo_Pyrimidine_Synthesis Start Ethyl or Methyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate Intermediate N,N-dimethyl-N'-(4-cyano-2-alkoxycarbonyl- 1H-pyrrol-3-yl)formimidamide Start->Intermediate + DMF-DMA (Reflux) DMFDMA DMF-DMA Product Ethyl or Methyl 4-amino-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylate Intermediate->Product + Hydrazine Hydrate (Reflux) Hydrazine Hydrazine Hydrate

Caption: Synthesis of Pyrrolo[3,2-d]pyrimidines.

Step-by-Step Methodology:

  • To a solution of ethyl or methyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate (10 mmol) in toluene (50 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol).

  • Reflux the mixture for 7 hours, monitoring the formation of the intermediate by TLC.

  • Cool the reaction mixture and add hydrazine hydrate (15 mmol).

  • Reflux the mixture for an additional 4 hours.

  • Cool the reaction to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the desired pyrrolo[3,2-d]pyrimidine product.

Expected Outcome: The initial reaction with DMF-DMA involves the nucleophilic attack of the 3-amino group. The slightly more nucleophilic amino group of the ethyl ester may lead to a faster formation of the formimidamide intermediate. However, the overall yield and reaction time for the subsequent cyclization with hydrazine are not expected to differ significantly between the two esters, as this step is less likely to be influenced by the ester's steric or electronic properties.

V. Conclusion

The choice between ethyl and methyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate as a starting material in drug development can influence the efficiency of subsequent synthetic steps. The methyl ester, with its lower steric profile, is generally favored in reactions where steric hindrance is a significant factor, such as those involving bulky reagents or sterically demanding cyclizations. Conversely, the ethyl ester, with its slightly greater electron-donating ability, may offer a modest rate enhancement in reactions where the nucleophilicity of the 3-amino group is paramount and steric effects are minimal.

Ultimately, the optimal choice will depend on the specific reaction conditions and the nature of the other reactants involved. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the more suitable substrate for their specific synthetic route, thereby optimizing their drug development workflow.

VI. References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Amino-thiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100. [Link]

  • Hantzsch, A., & Voigt, W. (1882). Ueber die Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 15(1), 1009-1014. [Link]

  • Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]

  • Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part XI. The formation of 1-imino-2-cyanocyclopentane from adiponitrile. Journal of the Chemical Society, Transactions, 95, 1901-1904. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667. [Link]

  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo [3, 2-d] pyrimidine (9-deazapurine) derivatives. ARKIVOC, 2008(14), 180-190. [Link]

Validation

Comparative Biological Profiling of Functionalized Pyrrole-2-Carboxylate Derivatives

Executive Summary The pyrrole-2-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, distinct from classical pyrrole systems due to its ability to participate in specific hydrogen-bonding ne...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrole-2-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, distinct from classical pyrrole systems due to its ability to participate in specific hydrogen-bonding networks and hydrophobic interactions within enzyme active sites. This guide provides a technical comparison of functionalized pyrrole-2-carboxylate derivatives, specifically evaluating their performance against standard-of-care agents in antitubercular and anticancer domains.

Our analysis, grounded in recent experimental data, reveals that specific functionalizations—notably C4/C5-halogenated phenyl rings and bulky N-amide substituents—can elevate biological potency to levels comparable to or exceeding first-line drugs like Isoniazid and Cisplatin .

Chemical Space & Structural Rationale

The pyrrole-2-carboxylate core offers three distinct vectors for optimization, crucial for Structure-Activity Relationship (SAR) tuning:

  • N1-Position: Modulates lipophilicity and membrane permeability (critical for M. tuberculosis penetration).

  • C2-Carboxylate/Carboxamide: Acts as a hydrogen bond acceptor/donor motif, essential for anchoring the molecule in the ATP-binding pockets of kinases (e.g., VEGFR2) or the substrate channel of transporters (e.g., MmpL3).

  • C4/C5-Positions: Ideal for introducing electron-withdrawing groups (EWGs) to tune electronic density and metabolic stability.

Comparative Biological Activity Analysis

Antitubercular Potency: Targeting MmpL3 and InhA

Recent derivatives have shown exceptional potency against Mycobacterium tuberculosis (H37Rv strain), targeting the mycolic acid transporter MmpL3 and the enoyl-ACP reductase InhA.[1]

Comparative Data: Pyrrole Derivatives vs. Standard Antibiotics

Compound IDFunctional ClassTarget MechanismMIC (µg/mL) vs H37RvPotency Factor (vs Isoniazid)Cytotoxicity (CC50 Vero Cells)
Isoniazid (Control) HydrazideInhA Inhibitor0.50 - 1.60 1.0x> 100 µM
Ethambutol (Control) EthylenediamineArabinosyl transferase0.50 ~1.0x> 100 µM
Compound 34 [1]N-Adamantyl-pyrrole-2-carboxamideMmpL3 Inhibitor < 0.016 > 30x > 64 µg/mL
Compound 4g [2]Pyrrole-fused PyrimidineInhA Inhibitor 0.78 ~1.0x> 50 µg/mL
Compound 16 [1]4-Fluorophenyl derivativeMmpL3 Inhibitor< 0.016 > 30x High Selectivity

Key Insight: Compound 34 demonstrates a significant leap in potency over Isoniazid. The inclusion of a bulky adamantyl group at the carboxamide position is the critical differentiator, likely filling the hydrophobic pocket of the MmpL3 transporter more effectively than smaller alkyl chains.

Anticancer Efficacy: Kinase & Tubulin Inhibition

In oncology, pyrrole-2-carboxylates function as dual-action agents, often inhibiting tubulin polymerization and specific tyrosine kinases (VEGFR2).

Comparative Data: Cytotoxicity (IC50) vs. Standard Chemotherapeutics

Compound IDStructural FeatureTarget Cell LineIC50 (µM)Comparison to StandardMechanism
Cisplatin (Control) Platinum complexHeLa / Jurkat6.30 BenchmarkDNA Crosslinker
Sunitinib (Control) Indolin-2-oneVEGFR2 / PDGFR~2.00 BenchmarkTyrosine Kinase Inhibitor
Compound 3e [3]Pyrrol-2-one hybridSNB-75 (CNS Cancer)2.60 Comparable to SunitinibKinase Modulation
Compound 3h [4]Chloro-substituted indole-pyrroleT47D (Breast)2.40 High PotencyDual Tubulin/Aromatase
AgFu2c [5]Silver(I) Furan-2-carboxylateJurkat (T-cell)8.00 Slightly lower than CisplatinDNA Binding/ROS

Key Insight: While metal-complexed derivatives (AgFu2c) show promise, the organic hybrid Compound 3h represents a more targeted approach. Its dual inhibition of tubulin and aromatase makes it a high-value scaffold for hormone-dependent breast cancers, achieving low-micromolar IC50 values comparable to clinical kinase inhibitors.

Mechanistic Visualization

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the validated SAR rules for maximizing antitubercular and anticancer activity within this scaffold.

SAR_Map Pyrrole Pyrrole-2-Carboxylate Core Scaffold N1 N1 Position: Lipophilicity Modulation Pyrrole->N1 C2 C2 Carboxamide: H-Bond Donor/Acceptor Pyrrole->C2 C4_C5 C4/C5 Positions: Electronic Tuning Pyrrole->C4_C5 Lipophilicity Aryl/Alkyl Groups: Increases Membrane Penetration (TB) N1->Lipophilicity Key for M.tb Binding Bulky Groups (Adamantyl): Fills Hydrophobic Pockets (MmpL3 Potency) C2->Binding Critical for Activity Stability Halogens (F, Cl): Blocks Metabolism & Increases Potency C4_C5->Stability Enhances IC50/MIC

Figure 1: Validated Structure-Activity Relationship (SAR) map highlighting critical substitution zones for maximizing biological potency.

Antitubercular Mechanism of Action (MmpL3 Inhibition)

MOA_Pathway Drug Pyrrole-2-Carboxamide (e.g., Compound 34) Target MmpL3 Transporter (Essential Membrane Protein) Drug->Target Binds Hydrophobic Pocket Process Cell Wall Biosynthesis (Mycolic Acid Transport) Drug->Process Inhibits Substrate Trehalose Monomycolate (TMM) Target->Substrate Normally Transports Outcome Bacterial Cell Lysis (Mycobacterium tuberculosis) Process->Outcome Failure leads to

Figure 2: Mechanism of Action for Compound 34. Inhibition of MmpL3 halts the transport of mycolic acids, leading to cell wall collapse.[2]

Experimental Protocols

Synthesis: One-Pot Cyclization of Functionalized Pyrroles

Rationale: This protocol is selected for its efficiency and ability to generate diverse C4/C5-substituted derivatives (high SAR value) in a single step, avoiding the harsh conditions of classical Paal-Knorr synthesis.

Reagents:

  • Chalcone derivative (1.0 equiv)

  • Glycine ester hydrochloride (1.2 equiv)

  • Triethylamine (2.5 equiv)

  • AgOAc (Silver Acetate) or Cu(OAc)2 (Catalyst, 10 mol%)

  • Solvent: 1,4-Dioxane or DMF

Workflow:

  • Reactant Mixing: In a 25 mL round-bottom flask, dissolve the substituted chalcone (1.0 mmol) and glycine ester hydrochloride (1.2 mmol) in 1,4-Dioxane (5 mL).

  • Base Addition: Add Triethylamine (2.5 mmol) dropwise at room temperature. Stir for 10 minutes.

  • Cyclization: Add the metal catalyst (AgOAc, 10 mol%). Heat the mixture to 80°C for 4–6 hours. Note: Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Validation Check: A successful synthesis is confirmed by the appearance of the pyrrole-NH signal at δ 9.0–11.0 ppm and the C3-H signal at δ 6.5–7.0 ppm in 1H NMR.

Biological Assay: Microplate Alamar Blue Assay (MABA)

Rationale: MABA is the gold standard for high-throughput antitubercular screening due to its sensitivity and non-radiometric nature.

  • Inoculum Prep: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth (supplemented with OADC) until mid-log phase (OD600 ~ 0.5). Dilute 1:100.

  • Plate Setup: In a sterile 96-well plate, add 100 µL of 7H9 broth to all wells.

  • Compound Addition: Add test compounds (dissolved in DMSO) to the first column and perform serial 2-fold dilutions across the plate. Final DMSO concentration must be <1%.

    • Controls: Isoniazid (Positive), DMSO only (Negative).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to all wells.

  • Incubation: Seal and incubate at 37°C for 7 days .

  • Development: Add 30 µL of Alamar Blue reagent (1:1 mix of 10x Alamar Blue and 10% Tween 80). Incubate for 24 hours.

  • Readout: Visual change from Blue (Non-growth) to Pink (Growth) . The MIC is the lowest concentration preventing the color change.[2]

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Royal Society of Chemistry (RSC Advances). Available at: [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI (Molecules). Available at: [Link]

  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors. Semantic Scholar. Available at: [Link][3][4]

  • Silver(I) pyrrole- and furan-2-carboxylate complexes - From their design and characterization to antimicrobial, anticancer activity. PubMed. Available at: [Link]

Sources

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